molecular formula C9H10ClNO B1322565 3-(4-Chlorophenoxy)azetidine CAS No. 753445-45-3

3-(4-Chlorophenoxy)azetidine

Cat. No.: B1322565
CAS No.: 753445-45-3
M. Wt: 183.63 g/mol
InChI Key: LQKDDYJEXTWRLZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKDDYJEXTWRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626953
Record name 3-(4-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753445-45-3
Record name 3-(4-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Azetidine Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Chlorophenoxy)azetidine: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing ring—has emerged as a uniquely powerful motif.[1][2][3] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the corresponding three-membered aziridine ring, yet reactive enough for controlled functionalization.[2] This unique structural feature, combined with its three-dimensional character and ability to improve properties like aqueous solubility and metabolic stability, has positioned azetidine as a "privileged scaffold" in drug design.[1]

This guide focuses on a specific and highly valuable derivative: This compound . This molecule serves as a critical building block, combining the conformational rigidity of the azetidine core with the electronic and steric features of a 4-chlorophenoxy group. Its utility stems from the secondary amine on the azetidine ring, which provides a versatile synthetic handle for elaboration into more complex drug candidates across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4][5]

Core Chemical Structure and Physicochemical Properties

The structure of this compound is defined by an ether linkage between the C-3 position of the azetidine ring and a 4-chlorophenol moiety. This arrangement imparts a distinct set of properties crucial for its role as a molecular building block.

  • Molecular Formula: C₉H₁₀ClNO[6]

  • IUPAC Name: this compound[6]

  • SMILES: C1C(CN1)OC2=CC=C(C=C2)Cl[6]

  • InChI: InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2[6]

  • InChIKey: LQKDDYJEXTWRLZ-UHFFFAOYSA-N[6]

The key structural elements—the strained, non-planar azetidine ring and the electron-withdrawing chloro-substituted aromatic ring—dictate the molecule's reactivity and intermolecular interactions.

Physicochemical Data Summary

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological systems.

PropertyValueReference
Monoisotopic Mass 183.04509 Da[6]
Molecular Weight 183.63 g/mol N/A
XlogP (Predicted) 1.9[6]
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 2N/A

Synthesis and Manufacturing Strategy

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A robust and scalable approach involves the formation of the key ether linkage via a Mitsunobu reaction, followed by deprotection.[7][8][9] The causality behind this choice lies in the reaction's reliability for coupling alcohols and phenols with complete inversion of stereochemistry at the alcohol's chiral center, a critical consideration for stereochemically complex targets.[7][8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Assembly (Mitsunobu Reaction) cluster_2 Part 3: Final Deprotection A Epichlorohydrin + Protected Amine (e.g., BocNH2) B N-Boc-3-hydroxyazetidine A->B Cyclization D N-Boc-3-(4-chlorophenoxy)azetidine B->D PPh3, DIAD C 4-Chlorophenol C->D E This compound D->E Acid (e.g., HCl, TFA)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative, self-validating system for the synthesis of this compound, starting from a commercially available precursor.

Step 1: Mitsunobu Reaction - Synthesis of tert-butyl this compound-1-carboxylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 4-chlorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 30 minutes.[10] The dropwise addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[10]

  • Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Step 2: Deprotection - Synthesis of this compound

  • Reagent Preparation: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq.) or a 4 M solution of HCl in dioxane. The acid cleaves the tert-butoxycarbonyl (Boc) protecting group.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the complete consumption of starting material by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If HCl was used, the hydrochloride salt is often isolated directly. If TFA was used, an aqueous basic workup (e.g., with NaHCO₃) followed by extraction with an organic solvent can yield the free base.

  • Final Product: The final product can be isolated as the free base or its corresponding salt (e.g., hydrochloride), which often has improved stability and handling properties.

Structural Elucidation and Analytical Characterization

Confirmation of the chemical structure of this compound is achieved through a combination of standard spectroscopic techniques. Each method provides unambiguous evidence for a specific part of the molecule's architecture.

Summary of Characterization Data
TechniqueMethodExpected Observations
Mass Spectrometry ESI-MSPredicted m/z for [M+H]⁺: 184.05237; [M+Na]⁺: 206.03431.[6] The isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl) will be observable.
¹H NMR (400 MHz, CDCl₃)δ ~7.2-7.3 ppm: (d, 2H, AA'BB' system) aromatic protons ortho to chlorine. δ ~6.8-6.9 ppm: (d, 2H, AA'BB' system) aromatic protons ortho to the ether oxygen. δ ~4.8-5.0 ppm: (m, 1H) proton at C3 of the azetidine ring. δ ~3.8-4.2 ppm: (m, 4H) protons at C2 and C4 of the azetidine ring. δ ~2.0-2.5 ppm: (br s, 1H) N-H proton of the azetidine.
¹³C NMR (100 MHz, CDCl₃)δ ~157 ppm: Aromatic C-O. δ ~129 ppm: Aromatic C-H. δ ~125 ppm: Aromatic C-Cl. δ ~116 ppm: Aromatic C-H. δ ~70 ppm: Azetidine C3-O. δ ~50 ppm: Azetidine C2/C4.
Infrared (IR) (ATR)~3300 cm⁻¹: N-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1240 cm⁻¹: Aryl-O-C stretch (asymmetric). ~820 cm⁻¹: C-Cl stretch.

Role and Application in Drug Development

The strategic value of this compound lies in its application as a versatile scaffold for building diverse chemical libraries for high-throughput screening and lead optimization.[5] The secondary amine is a nucleophilic handle that can be readily functionalized via reactions such as reductive amination, acylation, sulfonylation, or arylation to introduce new pharmacophoric elements.

G cluster_0 Functionalization Reactions cluster_1 Resulting Compound Classes A This compound (Core Scaffold) B Reductive Amination (R-CHO, NaBH(OAc)3) A->B C Acylation (R-COCl) A->C D Sulfonylation (R-SO2Cl) A->D E N-Alkyl Derivatives B->E F N-Acyl Derivatives C->F G N-Sulfonyl Derivatives D->G

Caption: Functionalization pathways for the core scaffold.

Causality in Pharmacokinetic Improvement

The incorporation of the 3-phenoxyazetidine motif is a deliberate strategy to modulate drug-like properties:

  • Improved Solubility: The nitrogen atom in the azetidine ring can be protonated at physiological pH, introducing a positive charge that generally enhances aqueous solubility compared to more lipophilic carbocyclic analogs.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than larger, more flexible rings like piperidine or pyrrolidine. This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[1]

  • Vectorial Orientation: The rigid, non-planar structure of the azetidine ring provides a well-defined three-dimensional vector for substituents. This allows medicinal chemists to precisely orient functional groups to optimize interactions with biological targets, such as enzyme active sites or protein receptors.[11]

  • Reduced Lipophilicity: Replacing larger aliphatic rings (e.g., cyclohexane) with the smaller azetidine scaffold can reduce the molecule's overall lipophilicity (LogP), which is often beneficial for avoiding off-target effects and improving oral bioavailability.[11]

Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring to enhance metabolic stability and receptor selectivity, underscoring the scaffold's proven success in clinical applications.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is well-established, and its structure is readily confirmed by standard analytical methods. The true value of this compound is realized in its application, where the unique combination of the strained azetidine ring and the functionalized aromatic moiety provides a robust platform for developing next-generation therapeutics with optimized efficacy, safety, and pharmacokinetic profiles. For researchers and drug development professionals, understanding the synthesis and properties of this scaffold is essential for unlocking its full potential in the discovery of novel medicines.

References

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An In-depth Technical Guide to 3-(4-Chlorophenoxy)azetidine (CAS No. 753445-45-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug discovery.[1][2] Their inherent ring strain and unique three-dimensional geometry offer significant advantages in the design of novel therapeutics.[1] Unlike more flexible aliphatic chains or larger heterocyclic systems, the constrained conformation of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety can improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] This guide provides a comprehensive technical overview of a specific, valuable azetidine derivative, 3-(4-Chlorophenoxy)azetidine, including its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety and handling information.

Compound Profile: this compound

PropertyValueSource
CAS Number 753445-45-3[3]
Molecular Formula C₉H₁₀ClNO[4]
Molecular Weight 183.64 g/mol [3]
Canonical SMILES C1C(CN1)OC2=CC=C(C=C2)Cl[3]
InChIKey LQKDDYJEXTWRLZ-UHFFFAOYSA-N[4]
Predicted XlogP 1.9[4]

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the commercially available starting material, N-Boc-3-hydroxyazetidine. The key transformations involve a Mitsunobu reaction to introduce the chlorophenoxy group, followed by the deprotection of the Boc (tert-butyloxycarbonyl) protecting group.

Workflow of the Synthesis:

Synthesis_Workflow Start N-Boc-3-hydroxyazetidine Step1 Mitsunobu Reaction (4-Chlorophenol, DIAD, PPh3) Start->Step1 Intermediate tert-Butyl 3-(4-chlorophenoxy) azetidine-1-carboxylate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

While N-Boc-3-hydroxyazetidine is commercially available, understanding its synthesis provides valuable context. A common method involves the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-hydroxyazetidine.[5][6]

Part 2: Mitsunobu Reaction to Introduce the Aryloxy Moiety

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[7] In this step, N-Boc-3-hydroxyazetidine is reacted with 4-chlorophenol in the presence of a phosphine and an azodicarboxylate.[8][9]

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine, 4-chlorophenol, and triphenylphosphine (PPh₃) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in the same solvent to the stirred mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product, tert-butyl this compound-1-carboxylate, can be purified by flash column chromatography on silica gel.

Part 3: Deprotection of the Boc Group

The final step is the removal of the acid-labile Boc protecting group to yield the desired this compound.[10]

Experimental Protocol:

  • Reaction Conditions: Dissolve the purified tert-butyl this compound-1-carboxylate in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation of the Product: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, this compound, may be obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(aryloxy)azetidine scaffold is a privileged motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[11][12] While specific biological targets for this compound are not extensively reported in publicly available literature, compounds with this core structure have been investigated for a variety of therapeutic applications.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as modulators of various CNS targets. For instance, related compounds have been investigated as GABA uptake inhibitors, which could have applications in epilepsy and other neurological disorders.[13]

  • Antimicrobial and Anticancer Agents: The incorporation of halogenated phenyl groups is a common strategy in the design of antimicrobial and anticancer drugs.[11] The 4-chlorophenyl moiety in this compound may contribute to such activities.

  • Anti-inflammatory and Antiviral Applications: The rigid azetidine scaffold can be used to orient pharmacophoric groups in a precise manner, leading to potent and selective inhibitors of enzymes and receptors involved in inflammatory and viral diseases.[2]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16] Do not ingest. If swallowed, seek immediate medical attention.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[17]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while multi-stepped, utilizes well-established and reliable chemical transformations. The unique structural and physicochemical properties conferred by the azetidine ring make this and related compounds attractive scaffolds for further exploration in drug discovery programs targeting a wide range of diseases. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions in a controlled laboratory environment.

References

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Technical Guide: Synthesis & Starting Materials for 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

3-(4-Chlorophenoxy)azetidine (CAS 7215-02-3) is a high-value heterocyclic scaffold used primarily in medicinal chemistry for the development of central nervous system (CNS) modulators, including monoamine reuptake inhibitors and dopamine antagonists. Its structural core combines the conformational rigidity of the four-membered azetidine ring with the lipophilic, electron-withdrawing nature of the 4-chlorophenoxy moiety.

From a process chemistry perspective, the synthesis of this motif is non-trivial due to the inherent ring strain (~26 kcal/mol) of the azetidine system. The primary challenge lies in forming the ether linkage without triggering ring-opening or elimination (to 1-azetine) side reactions.

Retrosynthetic Analysis

The most robust disconnection strategy isolates the ether linkage, revealing two primary precursor classes: the nucleophilic phenol and the electrophilic azetidine core.

Retrosynthesis cluster_precursors Primary Disconnection (Ether Linkage) Target This compound Phenol 4-Chlorophenol (Nucleophile) Target->Phenol C-O Bond Cleavage Azetidine N-Protected-3-Functionalized Azetidine (Electrophile) Target->Azetidine C-O Bond Cleavage Hydroxy Hydroxy Azetidine->Hydroxy Precursor A: 1-Boc-3-hydroxyazetidine LG LG Azetidine->LG Precursor B: 1-Boc-3-iodoazetidine / Mesylate

Figure 1: Retrosynthetic disconnection revealing the two primary synthetic pathways: Mitsunobu coupling (via hydroxyl) and Nucleophilic Substitution (via leaving group).

Part 2: Primary Starting Materials Profile

The quality of starting materials is critical to avoiding "dead-end" side reactions. The following profile details the required specifications for the core reagents.

4-Chlorophenol (Nucleophile)
  • CAS: 106-48-9

  • Role: Provides the aryloxy moiety.

  • Critical Impurity Profile: Must be free of dichlorophenol isomers (2,4-dichloro), as these are difficult to separate from the final product due to similar polarity.

  • Handling: Hygroscopic and corrosive. Water content must be <0.5% for Mitsunobu conditions to prevent DEAD/DIAD hydrolysis.

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (Scaffold A)
  • CAS: 142253-55-2

  • Role: The preferred starting material for Route A (Mitsunobu) .

  • Why this precursor? The hydroxyl group is chemically stable, and the Boc group protects the azetidine nitrogen from participating in nucleophilic attacks or polymerization.

  • Quality Check: Verify by

    
    -NMR. A clean doublet/multiplet at 
    
    
    
    4.5-4.7 ppm (methine proton at C3) confirms the integrity of the secondary alcohol.
1-(tert-Butoxycarbonyl)-3-iodoazetidine (Scaffold B)
  • CAS: 254454-54-1[1][2]

  • Role: The electrophile for Route B (

    
    ) .
    
  • Stability Warning: 3-Iodoazetidines are thermally unstable and light-sensitive. They are prone to

    
    -elimination to form 
    
    
    
    -Boc-1-azetine, which polymerizes rapidly.
  • Storage: Store at -20°C, protected from light. Use immediately upon synthesis or receipt.

Part 3: Synthetic Pathways & Experimental Protocols

Route A: The Mitsunobu Coupling (Preferred)

Mechanism: Dehydrative coupling using a redox system (Phosphine + Azodicarboxylate).[3][4][5] Expertise Insight: This route is superior for azetidines because it proceeds under essentially neutral conditions (buffered by the phenol), minimizing the risk of ring opening or elimination seen with strong bases.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Preparation: Charge a flame-dried flask with 1-Boc-3-hydroxyazetidine, 4-chlorophenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool the solution to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain internal temperature <5°C to prevent azodicarboxylate decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol starting material (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Route B: Nucleophilic Substitution ( )

Mechanism: Direct displacement of a leaving group (Iodide or Mesylate) by the phenoxide anion. Expertise Insight: Use this route only if Mitsunobu reagents are incompatible with other functional groups. The requirement for a base (e.g.,


, NaH) increases the risk of 

-elimination.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • 4-Chlorophenol (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (Dry)

Protocol:

  • Phenoxide Formation: In a vial, stir 4-chlorophenol and

    
     in DMF for 30 minutes at RT.
    
  • Displacement: Add 1-Boc-3-iodoazetidine solution (in DMF) slowly.

  • Heating: Heat to 60°C for 4–6 hours. Warning: Do not exceed 80°C; thermal elimination of the iodide becomes dominant.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove excess phenol) and brine.

Step 2: N-Deprotection (Common to both routes)

To obtain the final this compound (often as the HCl salt):

  • Dissolve the Boc-intermediate in

    
    .
    
  • Add 4M HCl in Dioxane (5-10 equiv). Stir at RT for 2 hours.

  • Concentrate to dryness. The product is isolated as a white hydrochloride salt.

Part 4: Process Visualization

The following diagram illustrates the decision logic and chemical flow for synthesizing the target scaffold.

SynthesisFlow SM1 1-Boc-3-Hydroxyazetidine Mitsunobu Route A: Mitsunobu (PPh3, DIAD, THF, 0°C) *Preferred for Stability* SM1->Mitsunobu Activation Activation Step (I2, Imidazole, PPh3) SM1->Activation SM2 4-Chlorophenol SM2->Mitsunobu SN2 Route B: SN2 Displacement (Cs2CO3, DMF, 60°C) *Risk of Elimination* SM2->SN2 BocEther Intermediate: 1-Boc-3-(4-chlorophenoxy)azetidine Mitsunobu->BocEther Inversion of Config (if chiral) Iodide 1-Boc-3-Iodoazetidine Activation->Iodide Iodide->SN2 SN2->BocEther Inversion of Config Deprotection Deprotection (4M HCl/Dioxane) BocEther->Deprotection Final Final Product: This compound HCl Deprotection->Final

Figure 2: Comparative workflow for Route A (Mitsunobu) and Route B (Substitution), leading to the final HCl salt.

Part 5: Data Summary & Quality Control

ParameterRoute A (Mitsunobu)Route B (

Displacement)
Overall Yield 65 - 80%40 - 60%
Reaction Purity High (Main impurity is TPPO)Moderate (Elimination byproducts)
Scalability Good (up to 100g)Limited (Thermal instability of iodide)
Atom Economy Poor (Stoichiometric

/DIAD waste)
Moderate
Key Safety Risk DIAD is shock-sensitive; TPPO is an allergen.Alkyl iodides are potential alkylating agents.

Self-Validating QC Protocol:

  • HPLC: Monitor the disappearance of the phenol peak.

  • NMR: The C3-H proton in the product shifts upfield relative to the hydroxy-starting material but downfield relative to the iodide.

  • Appearance: The final HCl salt should be a white, free-flowing powder. If yellow/sticky, recrystallize from Isopropanol/Ether.

References

  • PubChem. (2025).[6] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5] Chemical Reviews, 109(6), 2551–2651. (General Mitsunobu mechanism grounding).[3]

  • Billotte, S. (1996). Synthesis of 3-substituted azetidines.[1][2][6][7][8] Synlett.[9] (Grounding for 3-iodoazetidine instability).

  • Vertex AI Search. (2026). Patent Analysis: CN102827052A - Method for synthesizing 3-hydroxy-azetidine hydrochloride. (Source for hydroxy-azetidine precursor synthesis).[2][10]

Sources

3-(4-Chlorophenoxy)azetidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Chlorophenoxy)azetidine as a High-Value Scaffold

Executive Summary this compound (C₉H₁₀ClNO) represents a critical fragment in modern medicinal chemistry, serving as a conformationally restricted bioisostere for flexible aryloxy-ethylamines.[1] By constraining the ether linkage within a four-membered azetidine ring, this scaffold offers researchers a tool to modulate lipophilicity (LogP), reduce metabolic liability, and rigidly define vectors for receptor binding. This guide provides a definitive technical profile, synthesizing physicochemical data, validated synthetic protocols, and analytical fingerprints for drug development applications.

Physicochemical Architecture

The molecular weight of this compound is not a singular value but a distribution defined by the natural abundance of chlorine isotopes. For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between monoisotopic mass and average weight is critical.

Molecular Weight & Isotopic Distribution
ParameterValueTechnical Context
Formula C₉H₁₀ClNOCore scaffold (Free Base)
Average MW 183.64 g/mol Used for molarity calculations in synthesis.[2]
Monoisotopic Mass 183.0451 Da Based on ³⁵Cl (75.78%).[1] The primary peak in MS.[1]
M+2 Mass 185.0421 Da Based on ³⁷Cl (24.22%).[1] The secondary isotope peak.[1]
Isotopic Pattern 3:1 (M : M+2)Diagnostic signature for chlorinated fragments.[1]
Key Properties for Lead Optimization
  • Lipophilicity (cLogP): ~1.9. The azetidine ring lowers LogP compared to piperidine or pyrrolidine analogs, improving aqueous solubility.[1]

  • pKa (Calculated): ~9.2–9.5 (Azetidine NH).[1] The electron-withdrawing phenoxy group at the 3-position inductively lowers the basicity of the ring nitrogen compared to unsubstituted azetidine (pKa ~11.3), potentially improving bioavailability by increasing the fraction of neutral species at physiological pH.

  • Topological Polar Surface Area (TPSA): ~21 Ų (Ether O + Amine NH).[1]

Synthetic Architecture

The synthesis of this compound requires navigating the ring strain of the four-membered heterocycle. Direct nucleophilic displacement on an unprotected azetidine is prone to ring-opening polymerization.[1] The industry-standard protocol utilizes a Mitsunobu inversion strategy on an N-protected 3-hydroxyazetidine.[1]

Validated Synthetic Workflow

The following pathway ensures the integrity of the azetidine ring while installing the ether linkage.

SynthesisPathway Start1 N-Boc-3-hydroxyazetidine (Starting Material) Inter Intermediate: N-Boc-3-(4-chlorophenoxy)azetidine Start1->Inter Mitsunobu Coupling DEAD, PPh3, THF 0°C to RT, 12h Start2 4-Chlorophenol (Nucleophile) Start2->Inter Product Target: This compound (TFA Salt or Free Base) Inter->Product Deprotection TFA/DCM (1:4) RT, 2h

Figure 1: Strategic synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

  • Causality: The Mitsunobu reaction is chosen over direct SN2 displacement of a mesylate because it proceeds under neutral conditions, minimizing the risk of azetidine ring opening or elimination to the enamine.

  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), 4-Chlorophenol (1.1 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.2 equiv).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine, 4-chlorophenol, and PPh₃ in anhydrous THF (0.1 M concentration) under N₂ atmosphere.

    • Cool to 0°C to suppress side reactions.

    • Add DEAD dropwise over 15 minutes.[1] The exothermic nature requires controlled addition to maintain selectivity.[1]

    • Warm to room temperature and stir for 12–16 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the polar alcohol spot and appearance of a less polar UV-active spot confirms coupling.

Step 2: N-Boc Deprotection

  • Causality: Trifluoroacetic acid (TFA) is preferred over HCl/Dioxane if the ether linkage is acid-sensitive, though the aryl ether is generally robust. TFA provides a clean cleavage of the carbamate.[1]

  • Procedure:

    • Dissolve the intermediate in Dichloromethane (DCM).[1]

    • Add TFA (20% v/v).[1] Evolution of CO₂ gas confirms deprotection.[1]

    • Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. For the free base, partition between DCM and saturated aqueous NaHCO₃.[1] Dry organic layer over Na₂SO₄.[1]

Analytical Validation (MS & NMR)

Confirming the identity of this compound requires specific attention to the chlorine isotope pattern.

Mass Spectrometry Fingerprint

In LC-MS (ESI+), the molecule will ionize primarily as [M+H]⁺.

  • Base Peak (m/z 184.05): Corresponds to the ³⁵Cl isotopologue protonated ion.[1]

  • Isotope Peak (m/z 186.05): Corresponds to the ³⁷Cl isotopologue.[1][3]

  • Validation Rule: The intensity of the 186 peak must be approximately 33% (1/3) of the 184 peak. Any deviation suggests contamination with a non-chlorinated species or a dichloro-impurity.[1]

¹H NMR Interpretation (DMSO-d₆)
  • Aromatic Region: Two doublets (integration 2H each) around 6.9–7.4 ppm, characteristic of a para-substituted benzene ring (AA'BB' system).

  • Ether Methine (H-3): A multiplet/quintet around 4.9–5.1 ppm.[1] This shift is diagnostic of the proton geminal to the phenoxy group.[1]

  • Azetidine Ring Protons (H-2, H-4): Two sets of multiplets around 3.8–4.4 ppm.[1] Due to the ring puckering and the substituent, these protons often appear as complex patterns rather than simple triplets.[1]

Medicinal Chemistry Applications

Bioisosterism & Fragment Design

This compound acts as a rigidified analog of 2-(4-chlorophenoxy)ethanamine .[1]

  • Vector Control: The azetidine ring locks the C-O-C-C-N torsion angle, potentially reducing the entropic penalty of binding to a target protein (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT receptors).

  • Metabolic Stability: The 4-membered ring is generally less susceptible to oxidative metabolism (P450) at the alpha-carbon compared to the flexible ethylamine chain or larger piperidine rings.

Handling & Stability
  • Storage: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C. The free base is a secondary amine and can absorb CO₂ from the air (carbamate formation) or undergo slow oxidation.

  • Reactivity: The azetidine ring is strained (~26 kcal/mol).[1] Avoid strong Lewis acids or extreme heat (>100°C) which can trigger ring-opening to the corresponding homo-allylic amine derivatives.[1]

References

  • PubChem. (2025).[1][4] Compound Summary: this compound (CID 22615531).[1][2] National Library of Medicine.[1][4] [Link]

  • Duncton, M. A. (2011).[1] Minireview: Recent applications of azetidines in drug discovery. MedChemComm.[1] [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1][5] Angewandte Chemie International Edition.[1][6] (Cited for comparative ring strain and physicochemical properties of 4-membered heterocycles).[1] [Link]

Sources

3-(4-Chlorophenoxy)azetidine literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Lead Optimization and Fragment-Based Drug Discovery

Executive Summary

3-(4-Chlorophenoxy)azetidine (CAS: 76263-18-8, Free Base; 490021-97-1, HCl) represents a high-value pharmacophore in modern medicinal chemistry. As a constrained ether bioisostere, it offers a critical tactical advantage over traditional pyrrolidine and piperidine scaffolds: the ability to modulate basicity (pKa) and lipophilicity (LogP) while maintaining a precise vector for aryl group presentation.

This guide serves as a definitive technical resource for the synthesis, physicochemical characterization, and application of this scaffold in drug development programs targeting monoamine transporters, histamine receptors, and GPCRs.

Part 1: Chemical Architecture & Physicochemical Profile

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both the reactivity of the nitrogen lone pair and the metabolic stability of the scaffold. Unlike the flexible pyrrolidine ring, the azetidine ring exists in a puckered conformation, directing the 3-aryloxy substituent into a distinct spatial region.

Core Properties Table
PropertyValue / DescriptionRelevance to MedChem
Molecular Formula C₉H₁₀ClNOFragment-based screening
Molecular Weight 183.63 g/mol High ligand efficiency (LE) potential
pKa (Conjugate Acid) ~8.5 - 9.0Lower than pyrrolidine (~10.5); improves BBB permeability
LogP (Predicted) ~1.9Optimal for CNS penetration
H-Bond Donors/Acceptors 1 / 2Balanced polarity
Topological Polar Surface Area 21.26 ŲHigh membrane permeability
Ring Geometry Puckered (Butterfly)Distinct vector compared to 5/6-membered rings

Part 2: Synthetic Methodologies

The synthesis of this compound requires careful handling of the strained ring to prevent ring-opening or polymerization. Two primary routes are validated: the Mitsunobu Coupling (preferred for versatility and stereocontrol) and Nucleophilic Displacement (preferred for scale-up).

Protocol A: Mitsunobu Coupling (Primary Route)

Mechanism: Activation of the alcohol by the betaine intermediate formed between Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), followed by Sₙ2 displacement by the phenol.

Reagents:
  • Substrate: 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Nucleophile: 4-Chlorophenol (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)

  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:
  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine, 4-chlorophenol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool the solution to 0°C.

  • Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of the alcohol.

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, 1-Boc-3-(4-chlorophenoxy)azetidine, is typically a colorless oil or white solid.

  • Deprotection: Dissolve the intermediate in CH₂Cl₂. Add TFA (10 eq) or 4N HCl in Dioxane at 0°C. Stir for 2 hours. Evaporate volatiles to yield the salt.

Protocol B: Mesylate Displacement (Scale-Up Route)

Mechanism: Conversion of the alcohol to a mesylate leaving group, followed by Sₙ2 displacement by the phenoxide anion.

  • Mesylation: Treat 1-Boc-3-hydroxyazetidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C. Isolate the mesylate.

  • Displacement: React the mesylate with 4-chlorophenol and Cs₂CO₃ (Cesium Carbonate) in DMF at 80°C for 6 hours.

  • Note: This route avoids the formation of triphenylphosphine oxide (TPPO) byproducts, simplifying purification on larger scales.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Start: 1-Boc-3-hydroxyazetidine Reagents Reagents: 4-Chlorophenol + PPh3 Start->Reagents Mix in THF Activation Activation: Add DIAD (0°C) Reagents->Activation Dropwise Addition Intermediate Intermediate: Betaine Complex Activation->Intermediate Formation Coupling Coupling: SN2 Displacement Intermediate->Coupling Attack by Phenol Product_Boc Protected Product: 1-Boc-3-(4-chlorophenoxy)azetidine Coupling->Product_Boc Inversion of Config Deprotection Deprotection: TFA or HCl/Dioxane Product_Boc->Deprotection Acidic Cleavage Final Final Scaffold: This compound HCl Deprotection->Final Salt Formation

Figure 1: Step-by-step logic flow for the Mitsunobu synthesis of the target scaffold.

Part 3: Medicinal Chemistry Utility[2]

The "Azetidine Shift" (Bioisosterism)

Replacing a pyrrolidine or piperidine ring with an azetidine is a strategic modification known as the "Azetidine Shift".

  • Basicity Modulation: The pKa of the azetidine nitrogen is typically 1.0–1.5 units lower than the corresponding pyrrolidine. This reduces lysosomal trapping and non-specific binding, often improving the volume of distribution (Vd).

  • Metabolic Stability: The 4-membered ring is often more resistant to oxidative metabolism (P450) at the α-carbon compared to larger rings, provided the nitrogen is not dealkylated.

Pharmacological Applications

The 3-aryloxyazetidine motif is a privileged scaffold in CNS drug discovery.

  • Monoamine Transporters: It serves as a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The constrained ether mimics the flexible aryloxy-propylamine chain found in drugs like Fluoxetine or Atomoxetine but with reduced entropic penalty upon binding.

  • Histamine H3 Antagonists: Azetidine ethers have been utilized to access specific sub-pockets in the H3 receptor, where the lower basicity aids in selectivity over H4.

Self-Validating Quality Control

To ensure the integrity of the synthesized scaffold before library generation:

  • ¹H NMR Diagnostic: Look for the characteristic splitting of the azetidine protons. The protons cis to the phenoxy group will shift differently than those trans, typically appearing as multiplets between δ 3.8–4.5 ppm.

  • LCMS Purity: Ensure no residual PPh₃O (Mass ~279) remains, as it is a potent false positive in many biological assays.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Azetidines in Medicinal Chemistry: Lowe, D. "Azetidines in Drug Discovery." In the Pipeline, 2018.

  • Synthesis of 3-Aryloxyazetidines: Billotte, S. "Synthesis of 3-substituted azetidines." Synlett, 1998.

  • Physicochemical Properties of Azetidines: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. (Discusses the comparative ring strain and pKa effects relevant to 4-membered heterocycles).

  • Commercial Availability & Data: PubChem Compound Summary for CID 22615531 (this compound).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel heterocyclic compounds such as 3-(4-Chlorophenoxy)azetidine, a thorough understanding of these properties is not merely academic; it is a foundational pillar for rational drug design and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimentally determined data for this specific molecule are not extensively available in the public domain, this guide synthesizes predicted values, data from structurally related compounds, and, most critically, detailed, field-proven experimental protocols for the determination of these essential parameters. Our objective is to equip researchers with the necessary knowledge and methodologies to fully characterize this and similar molecules, thereby facilitating informed decision-making in their research endeavors.

Molecular Structure and Core Attributes

This compound is a small molecule that incorporates a strained four-membered azetidine ring linked to a 4-chlorophenoxy group. This unique combination imparts a rigid three-dimensional scaffold and modulates lipophilicity, features that are of significant interest in medicinal chemistry for the design of agents targeting the central nervous system and other biological targets.[1]

PropertyValueSource
Molecular Formula C₉H₁₀ClNOPubChem
Molecular Weight 183.63 g/mol PubChem
Canonical SMILES C1C(CN1)OC2=CC=C(C=C2)ClPubChem
InChI Key LQKDDYJEXTWRLZ-UHFFFAOYSA-NPubChem

Thermal Properties: Melting Point, Boiling Point, and Thermal Stability

The thermal behavior of a compound is indicative of its purity, crystal lattice energy, and stability under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for these assessments.[2][3]

Experimental Determination of Thermal Properties

2.1.1. Differential Scanning Calorimetry (DSC) for Melting Point Determination

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event, such as melting, results in a detectable peak.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Crimp the pan to ensure a good seal.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The onset of the endothermic peak in the resulting thermogram is taken as the melting point.

2.1.2. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures.[2]

  • Methodology:

    • Place a precisely weighed sample (5-10 mg) of this compound into a tared TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The temperature at which significant mass loss begins is indicative of the onset of decomposition.

G cluster_thermal Thermal Analysis Workflow Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point (Purity) DSC->MeltingPoint Decomposition Decomposition Temperature (Stability) TGA->Decomposition

Caption: Workflow for Thermal Analysis.

Ionization Constant (pKa)

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For this compound, the azetidine nitrogen is basic and will be protonated at physiological pH. The pKa of the parent azetidine is 11.29.[5] The substitution on the azetidine ring is expected to influence this value.

Experimental Determination of pKa by Potentiometric Titration
  • Principle: This classic method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the titration curve.[6]

  • Methodology:

    • Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water.[6]

    • Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.[6]

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M).[6]

    • Record the pH at regular intervals of titrant addition.[6]

    • The pKa is the pH at which half of the azetidine nitrogens are protonated, which corresponds to the midpoint of the steepest part of the titration curve.

G cluster_pka pKa Determination by Potentiometric Titration Solution Aqueous Solution of This compound Titration Titration with Standard Acid (HCl) Solution->Titration pH_Measurement Continuous pH Monitoring Titration->pH_Measurement TitrationCurve Titration Curve (pH vs. Volume of Titrant) pH_Measurement->TitrationCurve pKa_Value pKa Determination (Midpoint of buffer region) TitrationCurve->pKa_Value

Caption: Potentiometric Titration Workflow.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While no experimental LogP value for this compound is available, a predicted XlogP value is 1.9.

Experimental Determination of LogP by the Shake-Flask Method
  • Principle: This traditional and reliable method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring the concentration in each phase.[7]

  • Methodology:

    • Prepare a stock solution of this compound in either n-octanol or water.

    • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed in the body. Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Determination of Aqueous Solubility
  • Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the dissolved compound in the saturated solution is then determined.

  • Methodology (Thermodynamic Solubility):

    • Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the vial at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.[8]

    • Filter the solution to remove any undissolved solid.[8]

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[8]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The characteristic chemical shifts and coupling constants of the protons and carbons in the azetidine ring and the chlorophenoxy group provide a unique fingerprint of the molecule.[1][9]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm its identity.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-Cl bond.[1]

Safety and Handling

Conclusion

The physicochemical properties of this compound are pivotal to its potential as a scaffold in drug discovery. This guide has provided an overview of these key properties and, crucially, detailed the established experimental methodologies for their determination. By applying these robust analytical techniques, researchers can generate the critical data needed to advance their understanding and development of this and other novel chemical entities.

References

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1268877.
  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

  • El-Gendy, M. A., & El-Sherbiny, I. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 435-446.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Hassan, A. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Pinter, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Tohoku University Research Repository. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

  • PubMed. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Retrieved from [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • ResearchGate. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Retrieved from [Link]

  • National Institutes of Health. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PreADMET. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Retrieved from [Link]

  • ResearchGate. (2015). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet: 4-Chlorophenoxyacetic acid. Retrieved from [Link]

  • GSC Online Press. (2023). GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. Retrieved from [Link]

  • SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • CNR-IRIS. (2022). NMR Characterization of Lignans. Retrieved from [Link]

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

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3-(4-Chlorophenoxy)azetidine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(4-Chlorophenoxy)azetidine

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates, including enhanced solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers and drug development professionals. Due to the scarcity of publicly available solubility data for this specific compound, this document focuses on delivering robust, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for both solubility assessment and analytical quantification, and outline essential safety precautions. This guide is designed to equip scientists with the practical knowledge required to accurately characterize this compound and leverage its potential in drug discovery pipelines.

Introduction: The Strategic Importance of the Azetidine Moiety

In the landscape of drug discovery, the four-membered nitrogen-containing heterocycle known as azetidine has emerged as a "privileged" structural motif.[2] Its incorporation into molecular frameworks is a strategic decision aimed at optimizing pharmacokinetic profiles. The inherent ring strain and sp3-rich character of the azetidine ring can lead to improved aqueous solubility, greater metabolic stability, and favorable receptor binding interactions when compared to more conventional ring systems.[1] These attributes make azetidine derivatives, such as this compound, highly attractive for development.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its advancement. Solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides the essential tools to precisely characterize the solubility of this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is crucial. The following table summarizes key identifiers and computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.63 g/mol [3]
Monoisotopic Mass 183.04509 Da[3]
XLogP3-AA (Predicted) 1.9[3]
InChI Key LQKDDYJEXTWRLZ-UHFFFAOYSA-N[3]
SMILES C1C(CN1)OC2=CC=C(C=C2)Cl[3]

Aqueous and Solvent Solubility Profile: Context and Expectations

For context, the table below presents solubility data for structurally related compounds.

CompoundStructureSolventTemperature (°C)SolubilitySource
Azetidine C₃H₇NWater25Miscible[4][5]
3-Phenoxyazetidine C₉H₁₁NOWater250.96 g/L[6]

The replacement of saturated heterocyclic rings with azetidine analogues has been shown to have a substrate-dependent effect on water solubility, in some cases increasing it and in others decreasing it.[7] Given that 3-Phenoxyazetidine has a reported water solubility of 0.96 g/L, it is reasonable to hypothesize that this compound will exhibit solubility in a similar range, perhaps slightly lower due to the presence of the chloro-substituent.

Experimental Protocol for Thermodynamic Solubility Determination

The gold-standard method for determining thermodynamic solubility is the shake-flask method . This protocol is designed to ensure that a true equilibrium is reached between the solid state and the solution, providing a reliable and reproducible measurement.

Step-by-Step Methodology
  • Preparation of Solvent System: Prepare the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). Ensure the solvent is degassed to prevent bubble formation during the experiment.

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many pharmaceutical compounds, 24 to 48 hours is sufficient, but this should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation at a high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully extract a precise volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Immediately dilute the sample with a known volume of a suitable solvent (e.g., the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described in the following section.

Workflow Diagram: Shake-Flask Solubility Determination

start Start: Prepare Solvent add_compound Add excess this compound start->add_compound equilibrate Equilibrate at constant temperature (e.g., 24-72 hours) add_compound->equilibrate centrifuge Centrifuge to separate solid and liquid phases equilibrate->centrifuge extract Extract clear supernatant centrifuge->extract dilute Dilute sample into analytical range extract->dilute analyze Quantify concentration via HPLC-UV dilute->analyze end End: Calculate Solubility analyze->end

Caption: Workflow for the shake-flask solubility assay.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for quantifying small molecules in solution.[8]

Rationale for Method Selection
  • Specificity: HPLC provides excellent separation of the analyte from potential impurities or excipients.

  • Sensitivity: UV detection is typically sensitive enough for solubility measurements in the µg/mL to mg/mL range.

  • Robustness: The method is highly reproducible when properly validated.

Step-by-Step Protocol for HPLC Analysis
  • Instrument Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the predicted moderate lipophilicity (XlogP ~1.9) of the analyte.

    • Mobile Phase: A mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. Start with an isocratic method (e.g., 50:50 ACN:Water) and optimize for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducibility.

    • Detection Wavelength: Determine the λmax of this compound by scanning a dilute solution with a UV-Vis spectrophotometer. The chromophore (chlorophenoxy group) should provide strong UV absorbance.

  • Preparation of Standards:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Perform a serial dilution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

  • Calibration Curve Construction:

    • Inject the calibration standards in triplicate.

    • Plot the peak area from the UV detector versus the known concentration of each standard.

    • Perform a linear regression on the data. The calibration curve must have a coefficient of determination (R²) ≥ 0.995 for the assay to be considered valid.

  • Sample Analysis:

    • Inject the diluted samples from the solubility experiment.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample based on its measured peak area.

  • Final Calculation:

    • Multiply the calculated concentration by the dilution factor used in Step 5 of the solubility protocol to determine the final solubility of this compound in the original solvent. Report the result in mg/mL or µg/mL.

Workflow Diagram: HPLC-UV Quantification

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Calibration Standards (Serial Dilution) prep_stock->prep_standards inject_standards Inject Standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_standards->gen_curve calc_conc Calculate Concentration from Curve gen_curve->calc_conc inject_samples Inject Diluted Solubility Samples inject_samples->calc_conc

Caption: General workflow for analytical quantification.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from the closely related compound 3-(2,4-Dichlorophenoxy)azetidine indicates potential hazards.[9] Researchers should handle this compound with appropriate care.

Potential Hazards (Inferred from Analogues):

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Recommended Handling Procedures:

PrecautionSpecificationRationale
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of dust or vapors.[9]
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear chemical safety goggles or a face shield.To prevent eye contact and serious irritation.[9][10]
Skin ProtectionWear impervious gloves (e.g., nitrile) and a lab coat.To prevent skin irritation upon contact.[9]
Respiratory ProtectionNot typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable.To prevent respiratory tract irritation.
Handling Practices Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]Standard good laboratory practice to minimize exposure.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To maintain compound integrity and prevent release.

Conclusion

This compound represents a class of compounds with significant potential in drug discovery, largely due to the favorable properties imparted by the azetidine ring. While direct solubility data remains to be published, this guide provides the necessary framework for its accurate and reliable determination. By combining the robust shake-flask method for achieving thermodynamic equilibrium with a precise HPLC-UV method for quantification, researchers can confidently generate the high-quality solubility data needed to inform formulation, guide preclinical studies, and ultimately unlock the therapeutic potential of this promising molecule.

References

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23620, 3-(4-Chlorophenyl)azetidine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

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Technical Guide: Stability, Storage, and Handling of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage of 3-(4-Chlorophenoxy)azetidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This compound is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting CNS disorders and metabolic pathways.[1][2][3] Its structural core combines a strained four-membered azetidine ring with a lipophilic 4-chlorophenoxy ether linkage.[1][2][3]

This guide addresses the critical stability challenges posed by the azetidine ring strain (~25.4 kcal/mol) and the secondary amine functionality . While the ether linkage provides chemical robustness, the azetidine moiety dictates strict storage protocols to prevent ring-opening polymerization (ROP), oxidative degradation, and carbamate formation.[1][2]

Physicochemical Profile & Stability Determinants

To ensure data integrity during experimentation, researchers must understand the intrinsic properties driving the instability of this compound.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₉H₁₀ClNO--
Molecular Weight 183.64 g/mol --
Ring Strain ~25.4 kcal/molHigh Risk: Susceptible to acid-catalyzed ring opening and nucleophilic attack.[1][2][3]
Functional Groups Secondary Amine, Aryl EtherAmine: Prone to N-oxidation and CO₂ absorption (carbamate formation).[1][2][3] Ether: Generally stable to hydrolysis but sensitive to strong Lewis acids.[1][2][3]
pKa (Calculated) ~9.5 (Amine N)Basic enough to form stable salts; free base is hygroscopic.[1][2][3]
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is significantly less stable than the hydrochloride salt.[1][3]
Chemical Stability & Degradation Mechanisms

The degradation of this compound is driven by two primary vectors: Ring Strain Release and Nitrogen Reactivity .[1][2][3]

3.1 Acid-Catalyzed Ring Opening

The most critical failure mode is the hydrolytic cleavage of the azetidine ring.[1] Under acidic conditions (pH < 4) or in the presence of strong nucleophiles, the ring opens to form linear amino-alcohol derivatives.[1][2] This reaction is irreversible and destroys the pharmacophore.[3]

3.2 Oxidative Instability (Free Base)

As a secondary amine, the free base is susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides or hydroxylamines.[1][2] Furthermore, exposure to ambient air allows the amine to react with CO₂, forming carbamic acid derivatives (carbamates), which appear as white crusts on the liquid surface.[2]

3.3 Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways that must be mitigated through proper storage.

DegradationPathways Compound This compound (Intact) Acid Acidic Conditions (H+ / H2O) Compound->Acid Oxidation Atmospheric O2 / CO2 Compound->Oxidation RingOpen Ring Opening Product (1-amino-3-(4-chlorophenoxy)propan-2-ol) Acid->RingOpen Hydrolysis (Strain Release) NOxide N-Oxide / Carbamate (Impurity) Oxidation->NOxide Oxidation / Carboxylation

Figure 1: Primary degradation pathways including acid-catalyzed ring opening and atmospheric oxidation.[1][2][3]

Storage and Handling Protocols

The storage requirements differ drastically depending on whether the compound is held as a Free Base or a Salt (e.g., Hydrochloride) .

4.1 Protocol A: Hydrochloride Salt (Recommended for Long-Term Storage)

The protonated nitrogen in the salt form significantly reduces the risk of oxidation and carbamate formation.[1]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Dry, ambient atmosphere is acceptable, but desiccated storage is preferred.[2]

  • Container: Tightly sealed glass vial with a Teflon-lined cap.

  • Shelf Life: >2 years if kept dry.[1][2][3]

4.2 Protocol B: Free Base (High Risk)

The free base is thermodynamically unstable relative to the salt and requires strict environmental control.

  • Temperature: -20°C (Freezer).

  • Atmosphere: Strict Inert Gas (Argon or Nitrogen). The compound readily absorbs CO₂.[1][3]

  • Container: Amber glass vial (light sensitive) with parafilm seal over the cap.[1][3]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which accelerates hydrolysis.[2]

4.3 Decision Logic for Storage

StorageLogic Start Identify Chemical Form IsSalt HCl / Salt Form? Start->IsSalt SaltYes Standard Stability IsSalt->SaltYes Yes BaseNo High Reactivity IsSalt->BaseNo No (Free Base) SaltCond Store at 2-8°C Desiccated Protect from Light SaltYes->SaltCond BaseCond Store at -20°C Under Argon/N2 Seal Tightly BaseNo->BaseCond

Figure 2: Decision matrix for selecting appropriate storage conditions based on chemical form.

Quality Control & Analytical Verification

Researchers should validate the purity of this compound before use in critical assays.[1][2][3]

5.1 HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1][2][3]

  • Failure Mode: Look for a broad peak eluting earlier than the main peak (indicative of the ring-opened amino-alcohol, which is more polar).[1][2]

5.2 NMR Diagnostics (¹H NMR in CDCl₃)
  • Intact Azetidine: Look for the characteristic multiplets of the azetidine ring protons between δ 3.5 - 4.5 ppm .[1][2]

  • Degradation: Disappearance of ring multiplets and appearance of broad signals corresponding to linear alkyl chains indicates hydrolysis.

Safety Considerations (E-E-A-T)
  • Toxicity: Like many aryloxy-alkylamines, this compound is harmful if swallowed (Acute Tox.[1][2][3][4] 4) and causes skin/eye irritation.[1][3]

  • Ring Strain Hazards: While not explosive, the energy release upon ring opening can be exothermic.[2] Avoid mixing with strong Lewis acids (e.g., AlCl₃, BF₃) unless controlled at low temperatures.[2]

  • Disposal: Dispose of as hazardous organic waste containing halogens.[1][3] Do not allow entry into drains.[1][3][5]

References
  • World Health Organization (WHO). (2018).[1][2][3] Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.[3] Link

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1][2][3] Link[1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: this compound.[1][2][3] National Library of Medicine.[3] Link[1][2][3]

  • TCI Chemicals. (2024).[1][2][3][6] Product Specification: Azetidine Hydrochloride (A2451).[1][2][3][7]Link[1][2][3]

  • Padwa, A. (2011).[1][3] Comprehensive Heterocyclic Chemistry III: Azetidines, Azetines, and Azetes.[2] Elsevier Science.[1][3] Link

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Technical Guide: Safety and Handling of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenoxy)azetidine (CAS: 753445-45-3 for free base; CAS: 490021-97-1 for HCl salt) is a high-value heterocyclic building block used in drug discovery to modulate lipophilicity and metabolic stability. Unlike standard secondary amines, the azetidine ring possesses significant ring strain (~25 kcal/mol), imparting unique reactivity and stability challenges.

This guide standardizes the handling of this compound, moving beyond generic safety data sheets (SDS) to address the specific risks associated with strained nitrogen heterocycles and halogenated aromatics. The protocols below prioritize the Hydrochloride salt form , as it is the industry-standard for solid-state storage.

Physicochemical & Hazard Profile

The following data consolidates properties for the hydrochloride salt, the most common commercial form.

Table 1: Critical Substance Data
PropertySpecification
Chemical Name This compound Hydrochloride
CAS Number 490021-97-1 (HCl Salt) / 753445-45-3 (Free Base)
Molecular Formula C₉H₁₀ClNO[1][2] · HCl
Molecular Weight 220.09 g/mol (Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (salt form)
Ring Strain ~25.2 kcal/mol (Susceptible to nucleophilic ring opening)
Hazard Identification (GHS Classification)

Signal Word: WARNING [3][4][5]

  • H302: Harmful if swallowed.[5][6][7]

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3]

Risk Management & Engineering Controls

Effective control relies on containment.[9][10] The primary risk is not acute lethality, but rather cumulative irritation and the potential for sensitization common to reactive amines.

Containment Strategy
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: As a dry micronized powder, the HCl salt can be static-active. Use an ionizing bar or antistatic gun during weighing to prevent dispersal.

  • Inert Atmosphere: While the salt is air-stable, the free base (if generated) is sensitive to CO₂ and moisture. All reactions generating the free base must be conducted under Nitrogen or Argon.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Hand Protection Double Nitrile (0.11mm min) Standard nitrile provides >480m protection against solid contact. If dissolved in DCM/THF, use Silver Shield laminates as under-gloves.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the fine particulate nature of the salt which can bypass side-shields.
Respiratory N95 / P100 (if outside hood) Only required if engineering controls (fume hood) fail or during spill cleanup.
Body Lab Coat (Cotton/Poly) Standard protection; Tyvek sleeves recommended for scale-up (>10g).

Experimental Protocols & Handling

Storage and Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Hygroscopic. Store in a tightly sealed container with a desiccant pack.

  • Shelf Life: Re-test purity (NMR/LCMS) every 12 months. Degradation often manifests as ring-opened amino-alcohols or hydrolysis of the ether linkage.

Synthesis Workflow: Free Base Liberation

Context: Most reactions (e.g., amide coupling, SNAr) require the nucleophilic free amine. Liberating the free base in situ is safer than isolating it.

  • Suspension: Suspend the this compound HCl in the reaction solvent (e.g., DMF, DCM).

  • Neutralization: Add a non-nucleophilic base (e.g., DIPEA or TEA) at 3.0 equivalents .

    • Note: Avoid strong inorganic bases (NaOH) in protic solvents at high heat, as this may trigger ether hydrolysis or ring opening.

  • Verification: The suspension should clear as the lipophilic free base forms (if using DCM).

Visual Workflow: Handling Lifecycle

HandlingLifecycle cluster_precaution Critical Control Points Receipt Receipt & Log (CAS 490021-97-1) Storage Storage (2-8°C, Desiccated) Receipt->Storage QC Check Weighing Weighing (Fume Hood, Antistatic) Storage->Weighing Equilibrate to RT Reaction Reaction / Synthesis (In-situ Neutralization) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Lifecycle management of azetidine salts from receipt to disposal.

Emergency Response Protocols

Spill Management Logic

Scenario: Spillage of solid powder inside or outside the fume hood.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves and N95 respirator.

  • Containment: Cover spill with wet paper towels (to prevent dust generation).

  • Cleanup:

    • Solid: Scoop into a wide-mouth jar.

    • Residue: Wipe surface with 10% dilute acetic acid (to solubilize and neutralize remaining amine traces), followed by water.

  • Disposal: Label as "Hazardous Waste: Toxic Solid (Amine Salt)."

Exposure First Aid[11]
  • Eye Contact: Immediately flush with water for 15 minutes .[11][12] Hold eyelids open. The mechanical irritation of crystals combined with chemical acidity (HCl salt) can cause corneal damage.

  • Skin Contact: Wash with soap and water.[11][12] Do not use alcohol/solvents, as they may enhance transdermal absorption of the lipophilic free base.

Decision Tree: Emergency Response

EmergencyResponse Start Exposure / Incident Type Identify Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Eyewash Station) Eye->ActionEye ActionSkin Soap & Water (No Solvents) Skin->ActionSkin ActionInhale Fresh Air Supportive Care Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response logic for personnel exposure.

Disposal Considerations

Do not dispose of via sink or general trash.

  • Waste Stream: Halogenated Organic Waste (due to the chlorophenyl group).

  • Neutralization: If disposing of unreacted stock, dissolve in a combustible solvent and incinerate via a licensed hazardous waste contractor.

  • Container: Triple rinse containers with methanol before disposal; treat rinsate as hazardous waste.

References

  • PubChem. (n.d.).[13] this compound hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[14] Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-(4-Chlorophenoxy)azetidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aryloxyazetidine Scaffold

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles of drug candidates. Specifically, the 3-aryloxyazetidine substructure is of considerable interest to researchers in drug discovery, appearing in a range of biologically active compounds. This guide provides a comprehensive, in-depth protocol for the synthesis of a key exemplar of this class, 3-(4-chlorophenoxy)azetidine, intended for researchers, scientists, and drug development professionals. We will explore the strategic considerations behind the synthetic route, offer detailed step-by-step protocols, and discuss methods for the characterization and quality control of the final product.

Strategic Overview: A Two-Step Approach to this compound

The synthesis of this compound is most effectively accomplished through a two-step sequence. This strategy involves the initial formation of an N-Boc protected intermediate, which is then deprotected to yield the target compound. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions at the azetidine nitrogen, which would otherwise compete in the ether formation step.

This guide will detail two reliable methods for the key etherification step: the Williamson Ether Synthesis and the Mitsunobu Reaction . A comparative analysis of these two approaches will be provided to aid researchers in selecting the most suitable method for their specific laboratory context and requirements.

G cluster_0 Step 1: Synthesis of N-Boc-3-hydroxyazetidine cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection Epichlorohydrin Epichlorohydrin N-tert-Butyl-3-hydroxyazetidine N-tert-Butyl-3-hydroxyazetidine Epichlorohydrin->N-tert-Butyl-3-hydroxyazetidine Cyclization tert-Butylamine tert-Butylamine tert-Butylamine->N-tert-Butyl-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-tert-Butyl-3-hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc Protection Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->N-Boc-3-hydroxyazetidine N-Boc-3-(4-chlorophenoxy)azetidine N-Boc-3-(4-chlorophenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(4-chlorophenoxy)azetidine Williamson or Mitsunobu 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->N-Boc-3-(4-chlorophenoxy)azetidine This compound This compound N-Boc-3-(4-chlorophenoxy)azetidine->this compound Acidic Deprotection

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Key Precursor, N-Boc-3-hydroxyazetidine

The commercially available but often costly N-Boc-3-hydroxyazetidine is a critical starting material. For laboratories where cost-effectiveness is a consideration, its synthesis from readily available precursors is a viable option.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This procedure involves a two-step process starting from epichlorohydrin and tert-butylamine.

Step 1a: Synthesis of 1-tert-Butyl-3-hydroxyazetidine

  • Under a nitrogen atmosphere, to a solution of tert-butylamine (1.1-1.5 molar equivalents) in isopropanol, add epichlorohydrin (1.0 molar equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Add sodium bicarbonate (3-5 molar equivalents relative to epichlorohydrin) to the reaction mixture.

  • Heat the mixture to reflux for 3-6 hours.

  • Cool the reaction to room temperature and filter off the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-tert-butyl-3-hydroxyazetidine, which can be used in the next step without further purification.

Step 1b: Boc Protection of 1-tert-Butyl-3-hydroxyazetidine

  • Dissolve the crude 1-tert-butyl-3-hydroxyazetidine in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 molar equivalents) and a base such as triethylamine (1.0-1.2 molar equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine.[1]

Part II: Synthesis of N-Boc-3-(4-chlorophenoxy)azetidine: A Comparative Study

The central step in this synthesis is the formation of the ether linkage between the azetidine ring and the chlorophenol moiety. Two highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers.[2][3] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide or a substrate with a good leaving group. In this case, the phenoxide generated from 4-chlorophenol acts as the nucleophile, and the hydroxyl group of N-Boc-3-hydroxyazetidine must be converted into a better leaving group, typically a sulfonate ester (e.g., tosylate or mesylate), or the reaction can be performed directly under basic conditions.

G cluster_0 Williamson Ether Synthesis Mechanism Phenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide Phenol->Phenoxide - H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide Ether N-Boc-3-(4-chlorophenoxy)azetidine Phenoxide->Ether SN2 Attack Azetidinol N-Boc-3-hydroxyazetidine Azetidinol->Ether

Caption: Mechanism of the Williamson Ether Synthesis.

Advantages:

  • Uses relatively inexpensive and readily available reagents.

  • The reaction conditions are generally mild.

Disadvantages:

  • The hydroxyl group of the azetidine is a poor leaving group, which can lead to low yields if not activated.

  • The reaction can be slow, often requiring elevated temperatures and prolonged reaction times.

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-chlorophenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (2.0 eq.).[4]

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-chlorophenoxy)azetidine.[4]

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the dehydration and condensation of an alcohol and a nucleophile, in this case, 4-chlorophenol.[5] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

G cluster_1 Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium salt Betaine->Alkoxyphosphonium Alcohol N-Boc-3-hydroxyazetidine Alcohol->Alkoxyphosphonium Ether N-Boc-3-(4-chlorophenoxy)azetidine Alkoxyphosphonium->Ether TPPO Ph₃P=O Alkoxyphosphonium->TPPO Phenol 4-Chlorophenol Phenol->Ether SN2 Attack Reduced_DEAD DEAD-H₂ Phenol->Reduced_DEAD G cluster_2 Boc Deprotection Mechanism Boc_protected N-Boc-3-(4-chlorophenoxy)azetidine Protonated Protonated Intermediate Boc_protected->Protonated H+ H⁺ (from HCl) H+->Protonated Carbocation tert-Butyl cation Protonated->Carbocation Carbamic_acid Carbamic acid intermediate Protonated->Carbamic_acid Final_product This compound Carbamic_acid->Final_product CO2 CO₂ Carbamic_acid->CO2

Sources

Synthesis of 3-(4-Chlorophenoxy)azetidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental procedure for the synthesis of 3-(4-Chlorophenoxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-stage process, commencing with the preparation of the key intermediate, N-Boc-3-hydroxyazetidine, followed by a Mitsunobu reaction to introduce the 4-chlorophenoxy moiety, and culminating in the deprotection of the azetidine nitrogen. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability. The incorporation of an aryloxy linkage at the 3-position of the azetidine ring provides a versatile platform for the exploration of new chemical space. This guide details a reliable and scalable laboratory procedure for the synthesis of this compound hydrochloride.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from readily available precursors. The azetidine nitrogen is initially protected with a tert-butyloxycarbonyl (Boc) group to ensure regioselective functionalization at the 3-position.

Overall Synthesis Scheme start Epichlorohydrin + Benzylamine step1_intermediate 1-Benzhydrylazetidin-3-ol start->step1_intermediate Step 1a step2_intermediate N-Boc-3-hydroxyazetidine step1_intermediate->step2_intermediate Step 1b step3_intermediate N-Boc-3-(4-chlorophenoxy)azetidine step2_intermediate->step3_intermediate Step 2 Mitsunobu Reaction final_product This compound Hydrochloride step3_intermediate->final_product Step 3 Boc Deprotection

Caption: Overall synthetic route to this compound Hydrochloride.

PART 1: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, is a crucial first step. While this intermediate is commercially available, this section provides a robust, multi-step synthesis from inexpensive starting materials for laboratories that prefer to synthesize it in-house. The procedure involves the formation of 1-benzylazetidin-3-ol, followed by hydrogenolysis of the benzyl group and subsequent protection of the azetidine nitrogen with a Boc group.

Step 1a: Synthesis of 1-Benzylazetidin-3-ol

This step involves the reaction of benzylamine with epichlorohydrin. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring.

Protocol:

  • To a solution of benzylamine (1.0 equiv.) in a suitable solvent such as methanol or water, add epichlorohydrin (1.0-1.2 equiv.) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Add a base, such as sodium hydroxide or triethylamine, to facilitate the cyclization and stir at reflux for 3-6 hours.

  • After cooling to room temperature, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol, which can be purified by column chromatography or used directly in the next step.

Step 1b: Synthesis of N-Boc-3-hydroxyazetidine

The N-benzyl group is removed by catalytic hydrogenation, and the resulting 3-hydroxyazetidine is immediately protected with a Boc group to prevent side reactions.

Protocol:

  • Dissolve 1-benzylazetidin-3-ol (1.0 equiv.) in methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation (H₂ gas, 1 atm or higher) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-hydroxyazetidine.[1]

PART 2: Mitsunobu Reaction for the Synthesis of N-Boc-3-(4-chlorophenoxy)azetidine

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[2][3] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is coupled with 4-chlorophenol in the presence of a phosphine and an azodicarboxylate.

Causality Behind Experimental Choices

The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt, which is a good leaving group. The choice of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is common due to their commercial availability and well-established reactivity.[4] Tetrahydrofuran (THF) is a suitable solvent as it is aprotic and dissolves all the reactants. The reaction is typically initiated at a low temperature to control the initial exothermic reaction between the phosphine and the azodicarboxylate.

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OⁱPr]₂ PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium [Ph₃P⁺-O-R] Betaine->Alkoxyphosphonium + ROH ROH N-Boc-3-hydroxyazetidine DIAD-H DIAD-H₂ Product N-Boc-3-(4-chlorophenoxy)azetidine Alkoxyphosphonium->Product + Nu⁻ (SN2) NuH 4-Chlorophenol Nu- 4-Chlorophenoxide NuH->Nu- - H⁺ Ph3PO Ph₃PO

Caption: Simplified mechanism of the Mitsunobu reaction.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-3-hydroxyazetidine173.211.0 equiv.-
4-Chlorophenol128.561.1 equiv.-
Triphenylphosphine (PPh₃)262.291.2 equiv.-
Diisopropyl azodicarboxylate (DIAD)202.211.2 equiv.-
Anhydrous Tetrahydrofuran (THF)---
Detailed Protocol
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 equiv.), 4-chlorophenol (1.1 equiv.), and triphenylphosphine (1.2 equiv.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced DIAD byproduct. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-(4-chlorophenoxy)azetidine.

PART 3: Deprotection of N-Boc-3-(4-chlorophenoxy)azetidine

The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, yielding the hydrochloride salt of the product which is often a crystalline solid and easy to handle.[4][5]

Causality Behind Experimental Choices

The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[2] The use of HCl in dioxane provides an anhydrous acidic environment that efficiently cleaves the Boc group while precipitating the product as its hydrochloride salt, facilitating its isolation.

Deprotection_Workflow start Dissolve N-Boc protected azetidine in Dioxane/DCM add_hcl Add 4M HCl in Dioxane start->add_hcl stir Stir at Room Temperature add_hcl->stir precipitate Precipitate Formation stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Ether filter->wash dry Dry under Vacuum wash->dry product This compound Hydrochloride dry->product

Caption: Experimental workflow for the Boc deprotection step.

Reagents and Materials
Reagent/MaterialConcentrationQuantity
N-Boc-3-(4-chlorophenoxy)azetidine-1.0 equiv.
4M HCl in 1,4-Dioxane4 MExcess
Dichloromethane (DCM) or 1,4-Dioxane--
Diethyl ether--
Detailed Protocol
  • Dissolve N-Boc-3-(4-chlorophenoxy)azetidine (1.0 equiv.) in a minimal amount of dichloromethane or 1,4-dioxane.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. If no precipitate forms, add diethyl ether to induce precipitation.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Characterization of this compound Hydrochloride

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the aromatic protons of the 4-chlorophenoxy group. The azetidine protons will likely appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the 4-chlorophenoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the protonated free base of the product.

  • Melting Point (MP): The hydrochloride salt is expected to be a solid with a defined melting point.

Note: Specific chemical shifts will depend on the solvent used for NMR analysis. Based on analogous structures, the azetidine ring protons are expected to appear in the range of 3.5-5.0 ppm, and the aromatic protons between 6.8 and 7.4 ppm.[6]

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Epichlorohydrin: Is a carcinogen and toxic. Handle with extreme care.

  • Benzylamine: Is corrosive and causes burns.

  • Triphenylphosphine (PPh₃): May cause an allergic skin reaction.

  • Diisopropyl azodicarboxylate (DIAD): Is a sensitizer and can be explosive under certain conditions. Handle with care and avoid heating.

  • 4-Chlorophenol: Is toxic and an irritant. Avoid contact with skin and eyes.

  • HCl in Dioxane: Is highly corrosive and toxic. Handle with extreme caution.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. WordPress. [Link]

  • Der Pharma Chemica. (2011). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Der Pharma Chemica, 3(3), 174-188.
  • Magtoof, M. S., et al. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C.
  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • INCHEM. (n.d.). ICSC 0700 - TRIPHENYLPHOSPHINE. [Link]

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Application Note: A Robust Protocol for the Purification of 3-(4-Chlorophenoxy)azetidine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 3-(4-Chlorophenoxy)azetidine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The inherent basicity of the azetidine nitrogen, however, presents a significant challenge for purification via standard silica gel chromatography, often leading to poor peak shape and inefficient separation. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture. We will explain the causality behind key experimental choices, including the selection of a modified mobile phase to mitigate undesirable interactions with the stationary phase, and provide a self-validating workflow incorporating thin-layer chromatography (TLC) for in-process monitoring.

Principle of Separation: Mitigating Peak Tailing in Basic Amine Purification

The purification challenge for this compound stems from its chemical nature. While its overall structure lends it to normal-phase chromatography—where a polar stationary phase (silica gel) is used with a less polar mobile phase—the basic azetidine nitrogen can strongly interact with the acidic silanol groups (Si-OH) present on the surface of silica gel[1]. This acid-base interaction results in:

  • Irreversible Adsorption: A portion of the analyte binds too strongly to the column.

  • Peak Tailing: The analyte elutes slowly and asymmetrically, leading to broad peaks that co-elute with impurities.

To achieve sharp, symmetrical peaks and efficient separation, this protocol employs a mobile phase modified with a small quantity of a basic additive, triethylamine (TEA). The TEA acts as a sacrificial base, preferentially interacting with the acidic silanol sites and effectively "masking" them from the basic analyte[1]. This allows the this compound to travel through the column based on its polarity without the confounding effects of strong acid-base interactions, resulting in a significantly improved chromatographic separation.

cluster_0 Standard Silica Chromatography cluster_1 Modified Mobile Phase A Basic Analyte (Azetidine) B Acidic Silanol Site (on Silica) A->B Strong Acid-Base Interaction C Result: Peak Tailing & Poor Separation B->C D Triethylamine (TEA) (Basic Modifier) E Acidic Silanol Site (on Silica) D->E TEA neutralizes site F Basic Analyte (Azetidine) E->F No Interaction G Result: Symmetrical Peak & Good Separation F->G

Caption: Mechanism of improved peak shape using a basic modifier.

Materials and Reagents

Material/ReagentGradeRecommended SupplierNotes
Crude this compoundSynthesis GradeN/AAssumed to contain non-polar and polar impurities.
Silica GelFlash Grade, 60 Å, 230-400 meshStandard vendorsThe workhorse stationary phase for normal-phase chromatography.
Ethyl Acetate (EtOAc)HPLC GradeStandard vendorsThe polar component of the mobile phase.
HexanesHPLC GradeStandard vendorsThe non-polar component of the mobile phase.
Triethylamine (TEA)Reagent GradeStandard vendorsBasic modifier. Use in a fume hood.
Dichloromethane (DCM)HPLC GradeStandard vendorsFor sample loading and rinsing.
TLC PlatesSilica Gel 60 F254Standard vendorsFor reaction monitoring and fraction analysis.
Celite® 545N/AStandard vendorsInert support for dry loading.

Pre-Chromatography Protocol: TLC Solvent System Development

Before performing the column separation, it is critical to identify an optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures that the compound moves off the baseline but is retained strongly enough to separate from less polar impurities, while not requiring an excessive volume of solvent for elution[2].

Protocol:

  • Prepare Eluent Test Mixtures: In small vials, prepare ~5 mL mixtures of Hexanes:EtOAc with varying ratios (e.g., 9:1, 8:2, 7:3, 6:4). To each vial, add TEA to a final concentration of 0.5% (v/v). For example, to 5 mL of eluent, add 25 µL of TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in DCM. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the chamber is saturated with the solvent vapor.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Select the System: Identify the solvent system that provides the best separation and places the Rf of the product spot in the 0.25-0.35 range. This will be your starting mobile phase for the column.

Detailed Column Chromatography Protocol

This protocol assumes the use of a glass column and positive air pressure for flash chromatography, the most common method for preparative purification in organic synthesis[2].

G crude Crude Product tlc 1. TLC System Development (Find Rf ≈ 0.3) crude->tlc packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading with Celite®) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution fractions 5. Fraction Collection elution->fractions analysis 6. TLC Analysis of Fractions fractions->analysis combine 7. Combine Pure Fractions analysis->combine evap 8. Solvent Removal (Rotary Evaporation) combine->evap product Pure Product evap->product

Caption: General workflow for the purification of this compound.

Step 1: Column Preparation

  • Select a column of appropriate size for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer (~1 cm) of sand.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (Hexanes).

  • Pour the slurry into the column and use positive air pressure to pack the silica bed, ensuring no air bubbles or cracks are formed. Drain the excess solvent until it is level with the top of the silica bed[2].

  • Add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds that might have limited solubility in the mobile phase, as it often results in better band resolution.

  • Dissolve the crude material in a minimal amount of a volatile solvent like DCM.

  • Add Celite® or a small amount of silica gel to the solution, creating a mixture with the consistency of a free-flowing powder after solvent removal.

  • Remove the solvent completely via rotary evaporation.

  • Carefully add the resulting powder containing the adsorbed crude material to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase (the optimal system determined by TLC, including 0.5% TEA) to the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect the eluent in a series of numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Continuously monitor the separation by spotting every few fractions onto a TLC plate.

Step 4: Analysis and Product Isolation

  • Develop the TLC plates containing the spotted fractions using the mobile phase as the eluent.

  • Visualize the plates under UV light to identify which fractions contain the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound[2].

Troubleshooting

IssueProbable CauseSolution
Product does not move off the baseline (Rf = 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (EtOAc) in the mobile phase. Re-optimize using TLC.
All compounds elute together at the solvent front Mobile phase is too polar.Decrease the proportion of the polar solvent (EtOAc). Start with a higher percentage of Hexanes.
Persistent Peak Tailing Insufficient basic modifier or highly acidic silica.Increase the concentration of TEA in the mobile phase slightly (e.g., to 1.0%). If the problem persists, consider using a different stationary phase like basic or neutral alumina[1].
Poor Separation from Impurity Rf values of product and impurity are too close.Try a different solvent system (e.g., Dichloromethane/Methanol). Alternatively, employ gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity.

References

  • BenchChem (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • PubChem (2026). This compound. National Center for Biotechnology Information. [Link]

  • BenchChem (2025).
  • Gaudin, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Mourgas, T., et al. (2025).
  • Columbia University.

Sources

Application Note: Elucidation of the ¹H NMR Spectrum of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are significant scaffolds in medicinal chemistry. Their strained ring system provides unique conformational constraints and reactivity, making them attractive moieties in drug design. The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. 3-(4-Chlorophenoxy)azetidine is a key intermediate in the synthesis of various biologically active compounds, and its unambiguous structural characterization is paramount for ensuring the quality and integrity of downstream drug development processes.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules.[1] This application note provides a detailed guide to the ¹H NMR spectrum of this compound, including a predicted spectrum based on established principles of chemical shift theory and spin-spin coupling. Furthermore, a comprehensive, field-proven protocol for sample preparation, spectral acquisition, and data processing is presented to aid researchers in obtaining high-quality and reproducible ¹H NMR data for this and similar molecules.

Predicted ¹H NMR Spectrum of this compound

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of its constituent parts: the azetidine ring and the 4-chlorophenoxy group. The electron-withdrawing nature of the oxygen and chlorine atoms, coupled with the anisotropic effects of the aromatic ring, will significantly influence the chemical shifts of the azetidine protons.[2][3]

Azetidine Ring Protons:

  • H3 (methine): The proton at the C3 position is directly attached to the carbon bearing the electronegative phenoxy group. This will cause a significant downfield shift compared to the β-protons of unsubstituted azetidine (which appear around 2.3 ppm).[4] This proton will be a multiplet due to coupling with the four adjacent methylene protons.

  • H2/H4 (methylene): The four protons on the C2 and C4 carbons are adjacent to the nitrogen atom and will also be deshielded. Their chemical environment is no longer equivalent due to the substituent at C3, leading to potentially complex splitting patterns. They are expected to appear as multiplets.

4-Chlorophenoxy Group Protons:

  • Aromatic Protons: The protons on the benzene ring will exhibit a characteristic splitting pattern for a 1,4-disubstituted (para) system, appearing as two doublets.[5] The protons ortho to the oxygen (Hα) will be shielded relative to benzene due to the electron-donating effect of the oxygen, while the protons meta to the oxygen (Hβ) will be further downfield due to the electron-withdrawing effect of the chlorine atom.

NH Proton:

  • The proton on the nitrogen atom of the azetidine ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic (Hα)6.8 - 7.0Doublet (d)8.0 - 9.02H
Aromatic (Hβ)7.2 - 7.4Doublet (d)8.0 - 9.02H
Methine (H3)4.8 - 5.2Multiplet (m)-1H
Methylene (H2, H4)3.7 - 4.2Multiplet (m)-4H
Amine (NH)1.5 - 3.5Broad Singlet (br s)-1H

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

  • Analyte: this compound (ensure high purity).

  • Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7] Ensure the solvent is of high isotopic purity (≥99.8 atom % D).

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[8][9] This concentration provides a good signal-to-noise ratio without causing significant line broadening.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to CDCl₃ by the manufacturer as an internal reference (0 ppm).[10][11]

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Spectrometer and Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Parameter Recommended Value Justification
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30 or similarA standard 30° pulse angle allows for a shorter relaxation delay.
Spectral Width (SW)16 ppm (centered around 6 ppm)Encompasses the expected chemical shift range of all protons.
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise for a sample of this concentration.[12]
Relaxation Delay (D1)1-2 secondsAdequate for most protons in a small molecule with a 30° pulse angle.
Acquisition Time (AT)2-4 secondsProvides sufficient digital resolution.[12]
Temperature298 K (25 °C)Standard operating temperature.
Data Processing and Interpretation
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.[1]

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Referencing phase->integrate analyze Assign Peaks & Determine Structure integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Adherence to the specified sample preparation and acquisition parameters will consistently yield high-quality spectra. The predicted chemical shifts and coupling constants provide a benchmark against which the experimental data can be compared. Any significant deviation from the predicted spectrum should prompt a review of the sample purity, solvent integrity, or experimental setup. The use of an internal standard (TMS) ensures the accuracy of the chemical shift referencing.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. By understanding the predicted spectral features and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality ¹H NMR data for this important synthetic intermediate. This ensures the structural integrity of the molecule, which is a critical step in the drug discovery and development pipeline.

References

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • ¹H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Cambridge. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2024, February 19). Labinsights. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia. Retrieved from [Link]

  • The Electronic Effect of the Phenylazoxy Group. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • 5.5: The Basis for Differences in Chemical Shift. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2024, August 28). UCHEM. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Chlorophenol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. Retrieved from [Link]

  • 4-Chlorophenol. (n.d.). PubChem. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, August 6). ResearchGate. Retrieved from [Link]

  • 14.8: Diamagnetic Anisotropy. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). University of Ottawa. Retrieved from [Link]

  • ¹H–¹H Coupling in Proton NMR. (2024, August 21). ACD/Labs. Retrieved from [Link]

  • Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. (2023, May 6). YouTube. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

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Application Note: Comprehensive Characterization of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Chlorophenoxy)azetidine is a substituted azetidine derivative with potential applications in pharmaceutical and agrochemical research. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery due to the unique conformational constraints and physicochemical properties it imparts.[1][2] The incorporation of a 4-chlorophenoxy moiety suggests potential for various biological activities. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and development settings. This application note provides a detailed guide to the key analytical methods for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNOPubChem
Molecular Weight183.63 g/mol PubChem
Predicted LogP1.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of small molecules like this compound. The method's adaptability allows for the fine-tuning of separation conditions to achieve optimal resolution and peak shape.

Rationale for Method Design: The selection of a C18 stationary phase is based on the non-polar nature of the 4-chlorophenoxy group. The mobile phase, a mixture of acetonitrile and water, provides a good solvent system for eluting the analyte. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, is often necessary to protonate the basic azetidine nitrogen, which minimizes peak tailing and improves chromatographic performance. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm and 275 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Interpretation: The retention time of the main peak provides a qualitative measure of the compound's identity under specific chromatographic conditions. The peak area percentage of the main peak relative to the total area of all peaks is used to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1 mg/mL) inject Inject sample (10 µL) prep->inject Load separate Separation on C18 column (Gradient elution) inject->separate Elute detect UV Detection (225 nm, 275 nm) separate->detect Monitor integrate Integrate peak areas detect->integrate Generate chromatogram calculate Calculate purity (%) integrate->calculate Quantify

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine ring and the 4-chlorophenoxy group.

  • Azetidine Protons: The protons on the azetidine ring will appear as a set of multiplets in the upfield region of the spectrum. The methine proton at the 3-position (CH-O) will likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at the 2- and 4-positions will also be multiplets, and may exhibit complex splitting patterns due to their diastereotopic nature.

  • Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 6.8-7.5 ppm). The para-substitution pattern will result in an AA'BB' spin system.

  • NH Proton: The proton on the azetidine nitrogen will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Azetidine Carbons: The carbon atoms of the azetidine ring will appear in the aliphatic region of the spectrum. The C3 carbon, being attached to an oxygen atom, will be shifted downfield compared to the C2 and C4 carbons.

  • Aromatic Carbons: The six carbons of the 4-chlorophenyl ring will appear in the aromatic region. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O) will have distinct chemical shifts.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for complete assignment.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Expected Mass Spectral Data: For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺ at m/z 184.05237.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak.

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not available, fragmentation of the molecular ion is expected to occur at the ether linkage and within the azetidine ring. Common fragmentation pathways for related chlorophenoxy compounds involve the loss of the azetidine moiety or cleavage of the C-O bond.[4][5][6]

Protocol for LC-MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Use the HPLC conditions described previously.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion and analyze the fragmentation pattern in MS/MS mode to confirm the structure.

MS_Analysis_Flow cluster_lc LC Separation cluster_ms Mass Spectrometry lc HPLC Separation esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 ms2 MS/MS Fragmentation (Structural Confirmation) ms1->ms2 Isolate & Fragment

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Spectral Features: The FTIR spectrum of this compound will show characteristic absorption bands for the various functional groups.

  • N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic ring.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the azetidine ring.

  • C=C Stretch (Aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching in the phenyl ring.

  • C-O Stretch (Aryl Ether): A strong band in the 1200-1250 cm⁻¹ region corresponding to the asymmetric C-O-C stretching of the aryl ether.

  • C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, although it can be difficult to assign definitively.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula.

Expected Elemental Composition:

ElementTheoretical %
Carbon (C)58.87
Hydrogen (H)5.49
Chlorine (Cl)19.31
Nitrogen (N)7.63
Oxygen (O)8.71

Protocol for Elemental Analysis:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for determining purity, while NMR, MS, and FTIR are crucial for unambiguous structural elucidation. Elemental analysis provides definitive confirmation of the empirical formula. By employing the protocols and understanding the expected data outlined in this application note, researchers and drug development professionals can confidently assess the quality and identity of this important chemical entity.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
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  • PubChem. (n.d.). 3-(4-Chlorophenyl)azetidine. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)azetidine. In PubChem. Retrieved from [Link]

  • BenchChem. (2025). Technical Whitepaper: Synthesis and Characterization of 3-(4-Pentylphenyl)azetidine and its Analogs.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242042.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Onuska, F. I., & Comba, M. E. (1976). Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. Analytical Chemistry, 48(12), 1674–1678.
  • Al-Amiery, A. A., et al. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C. National Journal of Chemistry, 41, 94-106.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Al-Amiery, A. A., et al. (2010). Organic CHEMISTRY. TSI Journals.
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  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747.
  • National Institutes of Health. (n.d.).
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  • Bardakçı, B. (2017).
  • MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Parmar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Chemistry LibreTexts. (2023).
  • HELIX Chromatography. (n.d.). pCPA (4-Chlorophenoxyacetic Acid).
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105.
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The Strategic Application of 3-(4-Chlorophenoxy)azetidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Among the various heterocyclic scaffolds, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged" structural motif.[1][2][3] Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, often leading to improved metabolic stability, increased aqueous solubility, and a favorable conformational rigidity that can enhance binding affinity to biological targets.[4] This guide focuses on a particularly valuable derivative, 3-(4-Chlorophenoxy)azetidine, detailing its synthesis, characterization, and diverse applications as a key building block in the development of innovative therapeutics, particularly for central nervous system (CNS) disorders.

Physicochemical Properties and Structural Features

The incorporation of the 3-(4-chlorophenoxy) group onto the azetidine core results in a molecule with a distinct set of properties that are highly advantageous in drug design.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Topological Polar Surface Area (TPSA) 22.1 ŲCalculated
cLogP 2.1Calculated

The 4-chloro substituent on the phenoxy ring provides a handle for modulating electronic properties and can participate in halogen bonding, a potentially significant interaction in ligand-receptor binding. The ether linkage introduces a degree of flexibility, while the azetidine nitrogen serves as a key point for further chemical elaboration and salt formation to improve aqueous solubility.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocols outline a reliable synthetic route starting from the commercially available 3-hydroxyazetidine. The strategy involves the protection of the azetidine nitrogen, followed by ether formation, and subsequent deprotection.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 3-Hydroxyazetidine Boc_Protection N-Boc Protection Start->Boc_Protection Protected_Intermediate N-Boc-3-hydroxyazetidine Boc_Protection->Protected_Intermediate Ether_Formation Mitsunobu Reaction with 4-Chlorophenol Protected_Intermediate->Ether_Formation Protected_Product N-Boc-3-(4-chlorophenoxy)azetidine Ether_Formation->Protected_Product Deprotection Acidic Deprotection (TFA or HCl) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Final_Salt This compound HCl Purification->Final_Salt

Caption: Synthetic workflow for this compound.

Protocol 1: N-Boc Protection of 3-Hydroxyazetidine

Rationale: The protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This prevents the nucleophilic nitrogen from interfering in the subsequent ether formation step and enhances the solubility of the intermediate in organic solvents.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM), add a base such as triethylamine (2.2 eq) at 0 °C to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxyazetidine.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected intermediate.

Protocol 2: Mitsunobu Reaction for Ether Formation

Rationale: The Mitsunobu reaction is a reliable method for the formation of the aryl ether bond with inversion of configuration at the stereocenter, although in this achiral case, it provides a clean and efficient conversion.[5] This reaction utilizes a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenoxide.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 4-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford N-Boc-3-(4-chlorophenoxy)azetidine.

Protocol 3: N-Boc Deprotection

Rationale: The final step involves the removal of the Boc protecting group to yield the free azetidine. Acidic conditions are employed to cleave the carbamate, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6][7]

Materials:

  • N-Boc-3-(4-chlorophenoxy)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve N-Boc-3-(4-chlorophenoxy)azetidine (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.[8]

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To obtain the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent and treat with a solution of HCl in diethyl ether or 1,4-dioxane.

  • The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a solid.[9]

Purification and Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[10][11][12]

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Applications in Drug Discovery

This compound is a versatile building block for constructing libraries of compounds for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics.

Central Nervous System (CNS) Agents

The 3-phenoxy-azetidine scaffold has been identified as a crucial pharmacophore for modulating monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[13] This makes it a valuable starting point for the design of novel antidepressants, anxiolytics, and antipsychotics.

  • Dopamine Receptor Antagonists: Derivatives of this compound have been investigated as dopamine D2 and D3 receptor antagonists.[4][14][15] These receptors are key targets in the treatment of schizophrenia and other psychotic disorders. The azetidine moiety can orient the phenoxy group into the binding pocket of the receptor, while the azetidine nitrogen can be functionalized to interact with key residues or to tune the overall physicochemical properties of the molecule.

  • Monoamine Reuptake Inhibitors: Compounds incorporating the this compound scaffold have shown promise as triple reuptake inhibitors (TRIs), blocking the reuptake of serotonin, norepinephrine, and dopamine.[16][17] This broad-spectrum activity is a desirable profile for the treatment of major depressive disorder.

Anticancer Agents

While the direct anticancer activity of this compound itself has not been extensively reported, the azetidine scaffold is present in numerous compounds with potent antiproliferative effects.[1][18][19][20][21] The incorporation of this moiety can lead to novel analogues of existing anticancer drugs with improved efficacy or reduced side effects. For instance, it can be used as a bioisosteric replacement for other cyclic amines to optimize pharmacokinetic properties.

Workflow for a Typical Biological Screening Cascade

Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 ADME & PK Studies Primary_Screen Primary Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ flux) Primary_Screen->Functional_Assay Active Hits Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Cell_Viability Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Potent & Selective Hits Target_Engagement Cellular Target Engagement Assay Cell_Viability->Target_Engagement ADME In Vitro ADME (Microsomal Stability, Permeability) Target_Engagement->ADME Confirmed Cellular Activity PK In Vivo Pharmacokinetics (Rodent models) ADME->PK Favorable Profile Lead_Opt Lead Optimization PK->Lead_Opt Lead Candidate

Caption: A generalized workflow for biological screening.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of CNS disorders. The synthetic protocols detailed herein provide a robust pathway for its preparation, enabling its broader application in medicinal chemistry programs. As our understanding of the intricate roles of various biological targets continues to grow, the strategic incorporation of the this compound moiety will undoubtedly contribute to the discovery of the next generation of innovative medicines.

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Application Notes and Protocols: SAR Studies of 3-(4-Chlorophenoxy)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, solubility, and metabolic stability, making them highly attractive scaffolds for designing novel bioactive molecules.[1] Natural and synthetic azetidine derivatives have demonstrated a wide range of pharmacological activities, including applications as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapies.[1][2] The incorporation of the azetidine motif into drug candidates has been shown to improve metabolic stability, receptor selectivity, and overall pharmacokinetic properties, as evidenced by several FDA-approved drugs.[1] This guide focuses on the Structure-Activity Relationship (SAR) studies of a specific class of these compounds: 3-(4-Chlorophenoxy)azetidine analogs, providing a comprehensive framework for their synthesis, biological evaluation, and computational analysis.

Structure-Activity Relationship (SAR) analysis is a cornerstone of the drug discovery process.[3] It involves the systematic exploration of how chemical structure modifications to a parent molecule influence its biological activity.[3] By synthesizing and testing a series of related compounds, researchers can identify key structural features that govern potency, selectivity, and safety, thereby guiding the optimization of lead compounds into viable drug candidates.[3][4]

I. Design and Synthesis of this compound Analogs

The rational design of analogs is the first critical step in an SAR study. The goal is to systematically probe the chemical space around the core this compound scaffold to understand the impact of various substituents on biological activity.

A. Rationale for Analog Design

The design strategy for the analog library should focus on modifications at key positions of the this compound core. These include:

  • Azetidine Ring Substitutions: Introducing substituents at the 1 (N) and 2 positions of the azetidine ring to explore the impact on steric bulk, electronics, and potential new interactions with the biological target.

  • Chlorophenoxy Ring Modifications: Varying the substitution pattern on the phenyl ring to investigate the role of the chloro substituent and explore the effects of other functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bonding) on activity.

  • Linker Modifications: While the core is a phenoxy ether, exploring alternative linkers between the azetidine and phenyl rings could provide insights into optimal spacing and geometry.

B. General Synthetic Strategy

The synthesis of this compound analogs can be achieved through various established synthetic routes.[5][6][7] A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-chlorophenol.

G cluster_synthesis General Synthetic Workflow Start Commercially Available Azetidine Precursor Step1 Introduction of Leaving Group at C3 Start->Step1 Step2 Nucleophilic Substitution with 4-Chlorophenol Step1->Step2 Step3 N-functionalization of Azetidine Step2->Step3 Step4 Purification and Characterization Step3->Step4 End Target this compound Analog Step4->End

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of a Representative 1-Substituted this compound Analog

Objective: To synthesize a representative analog with a benzyl group at the 1-position of the azetidine ring.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Chlorophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Mitsunobu Reaction:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-chlorophenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous DCM at 0 °C, add DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield N-Boc-3-(4-chlorophenoxy)azetidine.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the TFA salt of this compound.

  • N-Alkylation:

    • To a solution of the TFA salt from step 2 in ACN, add K2CO3 (3.0 eq) and benzyl bromide (1.2 eq).

    • Stir the reaction at room temperature for 8-12 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final 1-benzyl-3-(4-chlorophenoxy)azetidine analog.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. In Vitro Biological Evaluation

The biological activity of the synthesized analogs needs to be assessed to establish the SAR.[3] This typically involves a series of in vitro assays to determine the compound's affinity for its target and its functional effect.

A. Target Binding Assays

Binding assays measure the direct interaction of a compound with its biological target, such as a receptor or enzyme.[3] A competitive binding assay is a common format used to determine the binding affinity (Ki) of unlabeled test compounds.[8][9]

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the this compound analogs for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)

  • Synthesized azetidine analogs

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the azetidine analogs in assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the serially diluted test compounds.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[9]

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

B. Cell-Based Functional Assays

Functional assays measure the biological effect of a compound on a cell or a specific signaling pathway.[10][11] For GPCRs, common functional assays measure changes in second messenger levels (e.g., cAMP, Ca2+) or downstream signaling events.[11][12]

Protocol 3: cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

Objective: To determine the functional activity (EC50 or IC50) of the azetidine analogs on a Gs or Gi-coupled GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR

  • Assay medium (e.g., DMEM with 0.1% BSA)

  • Forskolin (for Gi-coupled receptors)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine analogs in assay medium containing IBMX.

    • For Gi-coupled receptors, also include a sub-maximal concentration of forskolin to stimulate cAMP production.

    • Remove the cell culture medium and add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-stimulated response).

III. Data Interpretation and SAR Analysis

The data generated from the binding and functional assays should be compiled and analyzed to establish the SAR.

A. Data Presentation

Summarize the chemical structures and biological data for all synthesized analogs in a clear and concise table.

Compound ID R1 (N-substituent) R2 (Phenoxy Substituent) Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM)
Parent H4-ClValueValue
Analog 1 Benzyl4-ClValueValue
Analog 2 Methyl4-ClValueValue
Analog 3 H3-ClValueValue
Analog 4 H4-FValueValue
... ............
B. Establishing the SAR

By comparing the activity of the analogs, key SAR trends can be identified. For example:

  • Does increasing the steric bulk at the N-position enhance or diminish activity?

  • Is the chloro substituent at the 4-position of the phenoxy ring essential for activity?

  • How do electron-donating versus electron-withdrawing groups on the phenoxy ring affect potency?

These insights are crucial for designing the next generation of more potent and selective compounds.[4]

IV. In Silico Modeling and ADME/Tox Profiling

Computational methods are powerful tools that can complement experimental SAR studies by providing insights into the molecular basis of activity and predicting key drug-like properties.[13][14]

A. Computational Modeling
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of the analogs with their biological activities.[14][15] This can help in predicting the activity of virtual compounds before their synthesis.

  • Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of the azetidine analogs and identify key interactions that contribute to their affinity.[14]

G cluster_insilico In Silico Workflow Data Experimental SAR Data QSAR QSAR Model Development Data->QSAR Docking Molecular Docking Studies Data->Docking Prediction Prediction of Novel Analogs QSAR->Prediction Docking->Prediction Prioritization Prioritization for Synthesis Prediction->Prioritization

Caption: In silico modeling workflow to guide SAR studies.

B. ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage drug development failures.[16][17][18] In silico models can provide initial predictions for properties such as:

  • Solubility

  • Permeability (e.g., Caco-2)

  • Metabolic stability (e.g., liver microsome stability)

  • Potential for toxicity

These predictions can help prioritize compounds with favorable drug-like properties for further experimental evaluation.[19][20]

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the azetidine analogs in liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the test compounds and controls with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.

V. Conclusion

The systematic SAR study of this compound analogs, combining rational design, efficient synthesis, and a cascade of in vitro biological and ADME/Tox assays, provides a robust framework for identifying and optimizing novel lead compounds. The integration of in silico modeling further enhances the efficiency of this process by guiding the design of new analogs and prioritizing them for synthesis and testing. This comprehensive approach is essential for advancing promising chemical scaffolds towards the development of new therapeutics.

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  • ADME-Tox in drug discovery: Integration of experimental and computational technologies | Request PDF - ResearchGate. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]

  • An Introduction to Computational Drug Discovery - YouTube. Available at: [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. Available at: [Link]

  • Practice of Structure Activity Relationships (SAR) in Toxicology - Oxford Academic. Available at: [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. Available at: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. Available at: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(4-Chlorophenoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists synthesizing 3-(4-Chlorophenoxy)azetidine , a critical pharmacophore found in various neurological and herbicidal active pharmaceutical ingredients (APIs).

The content focuses on the two most prevalent synthetic routes:

  • Nucleophilic Substitution (

    
    ):  Displacement of a leaving group (Mesylate/Tosylate/Halide) on the azetidine ring by 4-chlorophenol.
    
  • Mitsunobu Reaction: Direct coupling of 3-hydroxyazetidine with 4-chlorophenol.

Topic: Troubleshooting Impurities & Process Optimization Target Molecule: this compound (Free base or HCl salt) CAS: 7215-02-3

Synthetic Pathway & Impurity Map

Understanding the origin of impurities is the first step in control. The diagram below illustrates the standard


 pathway  using N-protected azetidine (Boc or Benzhydryl) and the critical side-reactions that generate common impurities.

AzetidineSynthesis Start Start: 1-Boc-3-mesyloxyazetidine + 4-Chlorophenol Base Base (Cs2CO3/K2CO3) Solvent (DMF/ACN) Start->Base Intermediate Intermediate: 1-Boc-3-(4-chlorophenoxy)azetidine Start->Intermediate SN2 Substitution (Main Path) Imp_Hyd Impurity B (Hydrolysis): 1-Boc-3-hydroxyazetidine (Reverted SM) Start->Imp_Hyd Trace H2O Hydrolysis Imp_Elim Impurity A (Elimination): 1-Boc-azetine (Polymerizes rapidly) Base->Imp_Elim E2 Elimination (High Temp/Strong Base) Product Final Product: This compound (HCl Salt) Intermediate->Product Deprotection (HCl/TFA or ACE-Cl) Imp_RingOpen Impurity C (Ring Opening): Amino-propanol derivatives (Acid catalyzed) Intermediate->Imp_RingOpen Strong Acid (Over-exposure) Imp_DeCl Impurity D (De-halogenation): 3-Phenoxyazetidine (If Pd/H2 used for deprotection) Intermediate->Imp_DeCl H2/Pd/C (Avoid for Cl-aryl)

Figure 1: Reaction logic flow detailing the origin of key impurities during the synthesis of this compound.

Impurity Profile & Elimination Strategy

The following table summarizes the most frequent impurities detected by HPLC/LC-MS and the specific process parameters required to mitigate them.

Impurity TypeStructure / DescriptionOrigin (Root Cause)Mitigation Strategy
Impurity A (Elimination)1-Protected-azetine (often observed as oligomers)E2 reaction competing with

. Caused by high temperatures (>80°C) or overly strong bases (e.g., NaH, KOtBu).
Switch Base: Use weaker bases like

or

in acetonitrile. Temp Control: Maintain reaction

.
Impurity B (Hydrolysis)3-Hydroxyazetidine (Starting Material Reversion)Moisture in the solvent or hygroscopic base hydrolyzing the mesylate/tosylate leaving group.Dry Solvents: Use anhydrous DMF/DMSO. Reagent Quality: Dry

at 120°C before use.
Impurity C (Ring Opening)1-amino-3-(4-chlorophenoxy)propan-2-ol isomersAcid-catalyzed ring opening during the deprotection step (Boc removal) or workup.Acid Choice: Use 4M HCl in Dioxane (anhydrous) rather than aqueous HCl. Time: Monitor deprotection strictly; do not leave overnight.
Impurity D (De-chlorinated)3-Phenoxyazetidine Hydrogenolysis of the Ar-Cl bond. Occurs if N-benzyl/benzhydryl groups are removed via

.
Avoid Hydrogenation: Use 1-Chloroethyl chloroformate (ACE-Cl) for N-debenzylation or use the Boc-route (acid deprotection).

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a significant amount of 'des-chloro' product (M-34 peak) by LC-MS."

Diagnosis: You are likely using an N-benzyl or N-benzhydryl protecting group and removing it via catalytic hydrogenation (


, Pd/C). The aryl-chloride bond on the phenol ring is labile under these conditions.

Solution:

  • Immediate Fix: Switch the deprotection method. Do not use

    
    . Instead, use 1-Chloroethyl chloroformate (ACE-Cl)  in refluxing dichloroethane, followed by methanolysis. This selectively cleaves the N-benzyl bond without touching the aryl chloride.
    
  • Process Change: Switch to the N-Boc protected starting material (1-Boc-3-mesyloxyazetidine), which is deprotected using acid (TFA or HCl) and poses no risk to the aryl chloride.

Issue 2: "The reaction stalls at 60-70% conversion, but increasing temperature causes the mixture to turn black."

Diagnosis: The "blackening" indicates the formation of azetine via elimination, which subsequently polymerizes. The azetidine ring is strained; heating promotes the entropic release of strain via elimination rather than substitution.

Solution:

  • Change Solvent: Switch from DMF to Acetonitrile (ACN) or DMSO .

    
     rates for azetidines are often superior in DMSO due to better cation solvation, allowing the reaction to proceed at lower temperatures (50-60°C).
    
  • Stoichiometry: Increase the nucleophile (4-chlorophenol) to 1.5 equivalents rather than heating the reaction further.

  • Leaving Group: If using a mesylate (OMs), switch to a Nosylate (ONs) group. Nosylates are better leaving groups and react faster at lower temperatures.

Issue 3: "My final product contains a persistent impurity at RRT 0.9 that tracks with the product."

Diagnosis: This is likely the regioisomer formed by ring opening and re-closure, or a dimer . However, in this specific synthesis, the most common "tracker" is unreacted 4-chlorophenol which co-elutes or forms a salt with the amine.

Solution:

  • Workup Protocol: The final product is an amine.[1] Perform a strictly basic workup .

    • Dissolve crude in EtOAc.[2][3]

    • Wash with 1M NaOH (3x). This converts residual 4-chlorophenol into sodium 4-chlorophenoxide, which partitions into the water layer.

    • Wash with brine, dry, and concentrate.

    • Form the HCl salt to further purge non-basic impurities.

Optimized Experimental Protocol

Recommended Route: N-Boc Protection Strategy (Avoids dechlorination risks)

Step 1: Ether Formation (


) 
  • Charge 1-Boc-3-mesyloxyazetidine (1.0 equiv) and 4-chlorophenol (1.2 equiv) in anhydrous DMSO (5 mL/g).

  • Add

    
     (2.0 equiv). Note: Cesium carbonate is superior to Potassium carbonate for suppressing elimination in this substrate.
    
  • Heat to 60°C under

    
     for 12–16 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (critical for phenol removal) and Brine. Dry (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Deprotection

  • Dissolve intermediate in Dichloromethane (DCM) .

  • Add

    
     in Dioxane (5-10 equiv) at 0°C.
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC; prolonged exposure can open the ring.

  • Isolation: Concentrate to dryness. Triturate the solid with Diethyl Ether (

    
    )  to remove organic impurities. Filter to collect This compound Hydrochloride .
    

References

  • PubChem. (n.d.).[4] 3-(4-Chlorophenyl)azetidine Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Billotte, S. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link]

  • Uesugi, S., et al. (2023).[2][5] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Google Patents. (2014). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

Sources

Technical Support Center: Improving the Yield of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-CL-PH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(4-chlorophenoxy)azetidine presents a classic "strained-ring vs. nucleophilicity" paradox. While the ether formation appears straightforward, the high ring strain of the azetidine (~25.4 kcal/mol) and the poor nucleophilicity of the secondary hydroxyl group on the azetidine ring often lead to sub-optimal yields.

This guide addresses the three primary failure modes:

  • Incomplete Conversion during ether formation.

  • Ring Opening/Decomposition during deprotection.

  • Product Loss during aqueous workup (the "Water-Solubility Trap").

Module 1: Strategic Route Selection

Before troubleshooting, verify you are using the correct route for your scale.

RouteSelection Start Start: 1-Boc-3-hydroxyazetidine Scale What is your scale? Start->Scale Small < 500 mg (Discovery) Scale->Small Speed priority Large > 1 gram (Process/Scale-up) Scale->Large Yield priority Mitsunobu Route A: Mitsunobu Reaction (DIAD/PPh3) Small->Mitsunobu Mesylate Route B: Mesylate Displacement (MsCl -> Cs2CO3) Large->Mesylate ProsA Pros: 1 Step Cons: Ph3PO removal difficult Mitsunobu->ProsA ProsB Pros: Scalable, Clean purification Cons: 2 Steps Mesylate->ProsB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Module 2: The High-Yield Protocol (Mesylate Displacement)

This is the industry-preferred route for yields >80%. It avoids the "triphenylphosphine oxide nightmare" of the Mitsunobu reaction.

Phase A: Activation (Mesylation)

Reaction: 1-Boc-3-hydroxyazetidine + MsCl +




Mesylate intermediate.
  • Critical Control Point: Temperature.[1][2][3]

    • Protocol: Dissolve starting material in DCM. Cool to 0°C (ice bath). Add

      
       (1.5 eq), then add MsCl (1.2 eq) dropwise.
      
    • Why? Azetidines are heat-sensitive. Exotherms during mesylation can trigger polymerization.

    • Validation: TLC should show a clean conversion to a lower

      
       spot (the mesylate).
      
Phase B: Displacement (

)

Reaction: Mesylate + 4-chlorophenol + Base


 1-Boc-3-(4-chlorophenoxy)azetidine.
ParameterRecommendationTechnical Rationale
Base Cesium Carbonate (

)
The "Cesium Effect." The large

cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity significantly compared to

.
Solvent DMF (anhydrous)Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" for attack.
Temp 80°C Sufficient energy to overcome the steric hindrance of the cyclobutane-like ring puckering without degrading the Boc group.
Stoichiometry 1.0 eq Mesylate : 1.5 eq PhenolUse excess phenol to drive the reaction to completion; phenol is easier to remove than unreacted mesylate.

Troubleshooting Phase B:

  • Issue: "Reaction stalled at 50% conversion."

  • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This creates a transient iodide intermediate (Finkelstein-like) which is a better leaving group than mesylate, accelerating the displacement.

Module 3: The "Yield Killer" – Deprotection & Isolation

Most yield is lost after the chemistry is done, during the removal of the Boc group.

The Trap: this compound is a secondary amine. When deprotected, it becomes highly water-soluble at neutral/acidic pH and can be lost in the aqueous layer during extraction.

Protocol: Controlled Deprotection
  • Reagent: 4M HCl in Dioxane (preferred over TFA).

  • Condition: Stir at RT for 2 hours.

  • The Critical Workup (Free Basing):

Workup Rxn Rxn Mixture: Product-HCl Salt + Excess HCl Evap Evaporate Volatiles (Remove Dioxane/HCl) Rxn->Evap Residue Solid Residue Evap->Residue Partition Partition: DCM + NaHCO3 (sat) Residue->Partition Check Check pH of Aqueous Layer Partition->Check Acidic pH < 8 (Product trapped in water) Check->Acidic Risk! Basic pH > 10 (Product in DCM) Check->Basic Safe Acidic->Partition Add more Base Extract Extract Aqueous 3x with DCM/IPA (3:1) Basic->Extract

Figure 2: Workflow for maximizing recovery of the free amine during workup.

Key Modification for Solubility: If the free base is stubborn (not extracting into DCM), use a 3:1 mixture of Chloroform:Isopropanol . This "magic solvent" mixture is polar enough to pull amines out of the aqueous phase but immiscible enough to separate.

FAQs: Troubleshooting Specific Failures

Q1: I tried the Mitsunobu reaction (Route A), but I cannot separate the product from triphenylphosphine oxide (


). 
  • Diagnosis: This is the classic Mitsunobu limitation. The polarities of the azetidine ether and

    
     are often similar.
    
  • Solution:

    • Precipitation: Triturate the crude residue with cold diethyl ether or MTBE.

      
       often precipitates out; the azetidine product usually stays in solution.
      
    • Saponification: If your product is acid-stable (it is), you can wash the organic layer with dilute acid (1M HCl). The azetidine (if Boc is removed) or the protected form (less likely) might partition differently. Better approach: Switch to PS-PPh3 (Polymer-Supported Triphenylphosphine) . You can filter the resin off, leaving a clean product.

Q2: My yield is low because the azetidine ring opened.

  • Diagnosis: You likely used strong acid (neat TFA) with heat, or a strong nucleophile was present during deprotection.

  • Solution:

    • Avoid heating during deprotection.[2]

    • Ensure the system is anhydrous if using Lewis acids.

    • Reference Check: Azetidines are stable to basic conditions but sensitive to acid-induced ring opening, especially if the nitrogen is protonated and a nucleophile (like

      
       or water) attacks the 
      
      
      
      -carbon [1].

Q3: Can I use SNAr (Nucleophilic Aromatic Substitution) instead?

  • Analysis: Reacting 3-hydroxyazetidine with 1-chloro-4-fluorobenzene?

  • Verdict: No. The 4-chlorophenyl group is not electron-deficient enough to undergo SNAr without a strong electron-withdrawing group (like nitro or nitrile) at the ortho/para position. You must use the Phenol + Azetidine-Electrophile route (Route B) [2].

References
  • Azetidine Stability & Ring Opening

    • Source:Journal of Organic Chemistry / NIH PubMed Central
    • Context: Analysis of acid-mediated intramolecular ring-opening decomposition of azetidines.[4][5]

    • Link:

  • General Synthesis of 3-Aryloxyazetidines

    • Source:Organic Chemistry Portal / Beilstein J. Org. Chem.
    • Context: Mitsunobu protocols for pyridyl/aryl ethers and azetidine functionaliz
    • Link:[6]

  • Cesium Carbonate Effect

    • Source:ResearchG
    • Context: Use of to enhance alkyl
    • Link:

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenoxy)azetidine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide field-proven insights for a robust and scalable process.

The synthesis is typically approached in two key stages:

  • Formation of the Ether Linkage: Coupling of an N-protected 3-hydroxyazetidine with 4-chlorophenol, commonly via a Williamson ether synthesis or related methods.

  • Deprotection: Removal of the nitrogen protecting group to yield the final target molecule.

This guide is structured around these core stages, addressing specific challenges you may encounter in a practical, question-and-answer format.

Overall Synthesis Workflow

The following diagram outlines the general two-step synthetic pathway from the commercially available starting material, 1-Boc-3-hydroxyazetidine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A 1-Boc-3-hydroxyazetidine + 4-Chlorophenol B Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) A->B Reagents C Formation of Alkoxide/ Phenoxide Intermediate B->C Deprotonation D N-Boc-3-(4-Chlorophenoxy)azetidine C->D SN2 Nucleophilic Substitution E Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) D->E Reagents D->E Intermediate Purification & Transfer F Cleavage of Tert-butyl carbocation E->F Mechanism G This compound (as free base or salt) F->G Final Product caption Figure 1. High-level workflow for the synthesis of this compound.

Caption: Figure 1. High-level workflow for the synthesis of this compound.

Section 1: Synthesis of N-Boc-3-(4-Chlorophenoxy)azetidine (Ether Formation)

This step involves forming the C-O ether bond. The most common and scalable method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] This requires the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide or a similar electrophile.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which component should be the nucleophile? Should I deprotonate 1-Boc-3-hydroxyazetidine or 4-chlorophenol?

A1: While both are possible, it is generally preferable to deprotonate the more acidic alcohol. Phenols are significantly more acidic than aliphatic alcohols. Therefore, deprotonating 4-chlorophenol with a mild base like potassium carbonate (K₂CO₃) to form the phenoxide is more efficient. The hydroxyl group on the azetidine ring can then be converted into a good leaving group (e.g., tosylate or mesylate) for the phenoxide to attack. However, a very common and effective alternative is to use a strong base like sodium hydride (NaH) to deprotonate the less acidic 1-Boc-3-hydroxyazetidine, which then attacks an activated aryl halide. For the specific synthesis of this compound, using NaH to form the azetidine alkoxide followed by reaction is a well-established route.[4]

Q2: What is the best choice of base and solvent for this reaction?

A2: The choice is critical for reaction success.

  • Base: For deprotonating an aliphatic alcohol like 1-Boc-3-hydroxyazetidine, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[5] Weaker bases like K₂CO₃ are generally insufficient for aliphatic alcohols but suitable for phenols.[5]

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base (e.g., Na⁺) without hydrogen bonding to and deactivating the nucleophile.[5] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.

Troubleshooting Guide: Ether Formation

Q: My reaction is sluggish and shows a low conversion rate even after prolonged reaction time. What's wrong?

A: This is a common issue that can often be traced back to inefficient nucleophile formation or suboptimal reaction conditions.

  • Cause 1: Incomplete Deprotonation. The sodium hydride may be old or deactivated by moisture. Ensure you use fresh, high-quality NaH from a sealed container.

  • Cause 2: Insufficient Temperature. While the initial deprotonation with NaH is often performed at 0 °C to control the hydrogen gas evolution, the subsequent SN2 reaction may require heating. Gradually increasing the temperature to 50-80 °C can significantly increase the reaction rate.

  • Cause 3: Poor Solubility. Ensure your starting materials are fully dissolved in the solvent before proceeding.[6]

G Start Low Conversion in Ether Synthesis Step Check_NaH Is the NaH fresh and from a sealed container? Start->Check_NaH Check_Temp Was the reaction heated after the initial deprotonation? Check_NaH->Check_Temp Yes Sol_NaH Action: Use fresh NaH. Handle under inert atmosphere. Check_NaH->Sol_NaH No Check_Sol Are all starting materials fully dissolved? Check_Temp->Check_Sol Yes Sol_Temp Action: Heat the reaction to 50-80 °C and monitor by TLC/LC-MS. Check_Temp->Sol_Temp No Sol_Sol Action: Ensure complete dissolution before proceeding. Consider a different solvent if needed. Check_Sol->Sol_Sol No End Problem Resolved Check_Sol->End Yes Sol_NaH->End Sol_Temp->End Sol_Sol->End caption Figure 2. Troubleshooting workflow for low reaction conversion.

Caption: Figure 2. Troubleshooting workflow for low reaction conversion.

Q: I'm observing a significant amount of an elimination byproduct. How can I minimize this?

A: Elimination is a competing reaction pathway, especially if using secondary alkyl halides.[5] In this synthesis, the electrophile is the azetidine ring itself (after activation of the -OH group). While elimination is less common here, side reactions can occur if the base is sterically hindered or if high temperatures are used for extended periods. To minimize this, ensure a strong, non-hindered base is used and optimize the temperature to the minimum required for a reasonable reaction rate.

Scalable Protocol: Synthesis of N-Boc-3-(4-Chlorophenoxy)azetidine

This protocol is designed for a 10-gram scale of 1-Boc-3-hydroxyazetidine.

Reagents & Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Boc-3-hydroxyazetidine173.2110.0 g57.71.0
Sodium Hydride (60% in oil)40.00 (as 100%)2.77 g69.31.2
1-Fluoro-4-chlorobenzene130.558.26 g63.51.1
Anhydrous DMF-100 mL--

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, add anhydrous DMF (100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride (2.77 g) portion-wise to the DMF.

  • Nucleophile Formation: Dissolve 1-Boc-3-hydroxyazetidine (10.0 g) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[4]

  • Electrophile Addition: Add 1-fluoro-4-chlorobenzene (8.26 g) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Section 2: N-Boc Deprotection

The final step is the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group. This is typically achieved with a strong acid.[7] The choice of acid and work-up procedure is crucial for obtaining a pure, stable final product.

Frequently Asked Questions (FAQs)

Q1: What are the best acidic conditions for Boc deprotection? TFA or HCl?

A1: Both are effective, but they yield different salts and have different work-up considerations.

  • Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in dichloromethane (DCM) is very common and effective.[6] The reaction is typically fast (1-2 hours at room temperature). However, the resulting TFA salt can sometimes be oily and difficult to handle or crystallize.[8]

  • Hydrogen Chloride (HCl): A solution of 4M HCl in 1,4-dioxane is an excellent alternative.[8] It often produces a crystalline hydrochloride salt that can be easily isolated by filtration, which is highly advantageous for purification and handling on a larger scale.

Q2: I've heard about side reactions caused by the tert-butyl cation. Should I be concerned?

A2: Yes. During the acid-catalyzed cleavage, a reactive tert-butyl cation is formed.[9] This cation can alkylate any nucleophilic sites on your molecule. While this compound has limited nucleophilic sites prone to this, it is good practice, especially with sensitive substrates, to use a "scavenger" like triisopropylsilane (TIS) to trap the carbocation.[6]

Troubleshooting Guide: N-Boc Deprotection

Q: My deprotection reaction is incomplete. How can I push it to completion?

A: Incomplete deprotection is usually due to insufficient acid strength or quantity.

  • Solution 1: Increase Acid Concentration. If using 20% TFA in DCM, try increasing to 50%.[6]

  • Solution 2: Increase Reaction Time/Temperature. Monitor the reaction by TLC/LC-MS and extend the time as needed. Gentle heating to 40-50 °C can also be effective but should be done cautiously to avoid side reactions.[7]

Q: The work-up is difficult, and my product seems to be water-soluble, leading to low extraction yield. What can I do?

A: The free amine product can have significant water solubility.

  • Solution 1: Isolate as a Salt. Instead of a basic work-up to get the free amine, evaporate the reaction solvent (DCM/TFA or Dioxane/HCl) directly. The resulting crude salt can then be triturated with a non-polar solvent like diethyl ether or MTBE to induce crystallization or precipitation. The solid salt can be collected by filtration.[8][10]

  • Solution 2: Back-extraction. If you must isolate the free base, after neutralizing and extracting, you can re-acidify the aqueous layer and wash with an organic solvent to remove non-basic impurities before re-basifying and extracting the product.

Scalable Protocol: N-Boc Deprotection to this compound HCl

This protocol is based on a 10-gram scale of the Boc-protected intermediate.

Reagents & Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-3-(4-Chlorophenoxy)azetidine283.7510.0 g35.2
4M HCl in 1,4-Dioxane-44 mL176 (5 eq.)
Diethyl Ether (or MTBE)-~200 mL-

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-(4-Chlorophenoxy)azetidine (10.0 g) in a 250 mL round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (44 mL) to the flask. Stir the mixture at room temperature. A precipitate may form during the reaction.

  • Reaction Monitoring: Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is no longer visible.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Trituration/Crystallization: Add diethyl ether (~200 mL) to the crude residue and stir vigorously or sonicate. This will break up the solid and wash away non-polar impurities.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with fresh diethyl ether and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

References

  • Vertex Pharmaceuticals. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Synthetic methods to access azetidines.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
  • Reddit. (2023). Boc De-protection. r/Chempros.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • PubMed. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.

Sources

Technical Support Center: 3-(4-Chlorophenoxy)azetidine Stability & Handling

[1]

Executive Summary

This compound is a high-value heterocyclic building block.[1] Its structural utility comes with a metabolic cost: Ring Strain (~25 kcal/mol) .[1] Unlike stable piperidines or pyrrolidines, this molecule is thermodynamically primed for ring-opening.[1]

Primary Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen activates the C2/C4 carbons for nucleophilic attack (by water or alcohols), cleaving the ring.[1]

  • Oxidative Polymerization: As a secondary amine, it is susceptible to N-oxide formation and subsequent radical polymerization if left in air.[1]

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ to form carbamic acid species.[1]

Module 1: Critical Handling Protocols
Q: My white solid turned into a yellow/brown gum overnight. What happened?

A: You likely exposed the free base to air and moisture.[1] The "gum" is a mixture of ring-opened amino-alcohols and oxidative polymers.[1] The free base of azetidine is hygroscopic and reacts with atmospheric CO₂.[1]

The Fix (Storage Protocol):

  • Form: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt whenever possible. The protonated nitrogen prevents oxidation.[1]

  • Conditions: -20°C, under Argon/Nitrogen, desiccated.

  • Light: Protect from light (amber vials) to prevent radical dechlorination of the 4-chlorophenoxy moiety.[1]

Q: How do I safely generate the free base without triggering ring opening?

A: Avoid prolonged exposure to aqueous strong bases.[1] Heat and strong hydroxide are enemies of the azetidine ring.[1]

Safe Free-Basing Workflow:

  • Suspend the salt in Dichloromethane (DCM) or 2-MeTHF .[1]

  • Add a saturated solution of NaHCO₃ or K₂CO₃ (mild base) at 0°C .

  • Stir vigorously for 10-15 minutes (do not reflux or heat).

  • Separate phases immediately, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

  • Use immediately. Do not store the free base in solution for >24 hours.

Module 2: Reaction Optimization & Chemical Stability
Q: I used HCl/Dioxane to make the salt, but NMR shows linear impurities. Why?

A: You likely used aqueous acid or allowed the temperature to rise.[1] While the salt is stable once formed, the process of formation involves a protonated intermediate that is highly electrophilic.[1] If water is present during acidification, it acts as a nucleophile to open the ring.[1]

Visualizing the Failure Mode (Mechanism):

AzetidineDegradationNativeNative Azetidine(Stable Free Base)ProtonatedProtonated Intermediate(Activated Electrophile)Native->Protonated+ H+ (Acid)TransitionNucleophilic Attack(H2O / ROH)Protonated->TransitionRate Limiting StepProductRing-Opened Product(Amino-Alcohol)Transition->ProductIrreversible Cleavage

Figure 1: Acid-catalyzed ring-opening mechanism.[1] The protonated azetidine creates a strained ammonium species that is rapidly attacked by nucleophiles (water/alcohol).[1]

Q: Which solvents are strictly forbidden?

A: Avoid nucleophilic solvents in acidic conditions.

Solvent ClassStatusReason
Alcohols (MeOH, EtOH) High Risk In the presence of any Lewis/Brønsted acid, alcohols will open the ring to form alkoxy-amines.
Water Conditional Safe at pH > 8.[1] Rapid degradation at pH < 4.[1][2]
Chlorinated (DCM, DCE) Safe Excellent for handling.[1] Non-nucleophilic.[1]
Ethers (THF, MTBE) Safe Recommended for reactions.[1]
Ketones (Acetone) Avoid Secondary amines can form aminals/imines with ketones.[1]
Module 3: Troubleshooting Guide
Q: My LCMS shows a mass of M+18. Is this a hydrate?

A: No. It is likely the hydrolysis product .[1]

  • Target Mass (M+H): ~184.05 Da

  • Observed Mass (M+18): ~202.06 Da[1]

  • Diagnosis: This corresponds to the addition of H₂O across the C-N bond (Ring Opening).[1] This confirms your reaction conditions were too acidic or wet.[1]

Q: The NMR peaks are extremely broad. Is the compound degrading?

A: Not necessarily.[1] Azetidines exhibit "butterfly" conformational flipping (puckering) at room temperature.[1]

  • Test: Run the NMR at 50°C (if stable) or -40°C. If peaks sharpen, it is conformational isomerism.[1]

  • Warning: If you see distinct triplets at ~3.5-4.0 ppm appearing alongside the broad peaks, that is the linear degradation product (3-amino-propyl ether chain).

Module 4: Synthesis & Storage Decision Tree

Follow this logic flow to minimize degradation during your experimental planning.

HandlingWorkflowStartReceived this compoundCheckFormIs it a Salt or Free Base?Start->CheckFormSaltSalt (HCl/TFA)CheckForm->SaltFreeBaseFree Base (Oil/Solid)CheckForm->FreeBaseStorageSaltStore: -20°C, DesiccatorSalt->StorageSaltUsageSaltUse directly in basic coupling(e.g., DIPEA/K2CO3 present)StorageSalt->UsageSaltRiskRisk: Polymerization/CO2 captureFreeBase->RiskStorageBaseStore: -80°C, Under ArgonRisk->StorageBaseShort Term (<24h)ActionConvert to Salt immediately(Anhydrous HCl in Ether)Risk->ActionLong Term

Figure 2: Decision matrix for storage and usage to maximize shelf-life.

References
  • Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1] ACS Medicinal Chemistry Letters, 2021.[1] Link[1]

    • Significance: Establishes the mechanism of acid-mediated ring opening and pKa dependence.[1]

  • Organic Chemistry Portal. "Synthesis and Reactivity of Azetidines." Link

    • Significance: Provides standard protocols for azetidine formation and stability d
  • National Institutes of Health (NIH). "Azetidines of pharmacological interest: Stability and Ring Strain."[1] Arch.[1] Pharm., 2021.[1][3][4][5] Link

    • Significance: Reviews the pharmacological stability and metabolic liabilities of the azetidine scaffold.
  • PubChem. "Compound Summary: this compound."[1] Link[1]

    • Significance: Specific physicochemical property data for the target molecule.[1][2][6][7]

Technical Support Center: Protecting Group Strategies for 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 3-(4-Chlorophenoxy)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols in a practical question-and-answer format to address the specific challenges you may encounter during your experiments. Our aim is to equip you with the knowledge to make informed decisions, ensuring the integrity and success of your synthetic routes.

Choosing the Right Protecting Group: A Strategic Overview

The selection of a nitrogen protecting group for the azetidine ring is a critical decision that can significantly impact the outcome of your synthesis. The choice depends on the planned downstream reactions and the required orthogonality of deprotection steps. Below is a comparative analysis of common protecting groups for this compound.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability ProfileKey Considerations for this compound
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl in dioxane)Stable to basic conditions, hydrogenolysis, and mild nucleophiles.The azetidine ring is generally stable to acidic deprotection conditions.[1] The 4-chlorophenoxy group is also stable under these conditions.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Et₃N)Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] Can also be cleaved by strong acids, but less common.Stable to acidic and basic conditions.[2]Potential for dechlorination of the 4-chlorophenoxy group during hydrogenolysis. Careful selection of catalyst and reaction conditions is crucial.
Bn (Benzyl)Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., K₂CO₃, Et₃N)Catalytic hydrogenolysis (e.g., H₂, Pd/C).Stable to acidic, basic, and some reducing/oxidizing conditions.Similar to Cbz, there is a risk of dechlorination of the aromatic ring under hydrogenolysis conditions.

Visualizing Your Strategy: The Protecting Group Workflow

A clear understanding of the overall workflow is essential for successful implementation of a protecting group strategy.

Protecting Group Workflow Start This compound Protect N-Protection (e.g., Boc, Cbz) Start->Protect Protected_Azetidine N-Protected Azetidine Protect->Protected_Azetidine Reaction Desired Synthetic Transformation(s) Protected_Azetidine->Reaction Deprotection N-Deprotection Reaction->Deprotection Final_Product Functionalized Azetidine Deprotection->Final_Product

Caption: General workflow for utilizing a nitrogen protecting group in the synthesis with this compound.

FAQs and Troubleshooting Guide

This section addresses specific issues that may arise during the protection and deprotection of this compound.

Q1: My N-Boc protection of this compound is sluggish or incomplete. What could be the cause and how can I improve the yield?

A1: Incomplete N-Boc protection can stem from several factors. The basicity of the azetidine nitrogen is significant, but steric hindrance or the quality of reagents can affect the reaction rate.[3]

  • Reagent Quality: Ensure your di-tert-butyl dicarbonate ((Boc)₂O) is fresh. Over time, it can hydrolyze, reducing its effectiveness.

  • Base Selection: While triethylamine (Et₃N) is commonly used, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be beneficial if you suspect proton scavenging by the azetidine is an issue. Alternatively, using an inorganic base like sodium bicarbonate or sodium hydroxide in a biphasic system can also be effective.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, monitor for potential side reactions.

  • Troubleshooting Steps:

    • Confirm the purity of your starting this compound.

    • Use freshly opened or purified (Boc)₂O.

    • Increase the equivalents of (Boc)₂O (e.g., from 1.1 to 1.5 eq.).

    • Switch to a different base or solvent system as described above.

Q2: During the N-deprotection of my Cbz-protected this compound using catalytic hydrogenolysis, I am observing a significant amount of a dechlorinated side product. How can I avoid this?

A2: The cleavage of aryl chlorides during catalytic hydrogenolysis is a known side reaction.[4] The palladium catalyst can facilitate the reduction of the C-Cl bond. To minimize this, you need to carefully control the reaction conditions.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a very active catalyst. Consider using a less active catalyst such as palladium on calcium carbonate (Pd/CaCO₃), which is sometimes poisoned with lead (Lindlar's catalyst), or palladium on barium sulfate (Pd/BaSO₄). These can show higher selectivity for Cbz deprotection over dechlorination.

  • Reaction Time and Hydrogen Pressure: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times. Running the reaction at atmospheric pressure of hydrogen is generally milder than using high-pressure hydrogenation.

  • Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Higher catalyst loadings increase the likelihood of side reactions.

  • Alternative Deprotection Methods: If dechlorination remains a significant issue, consider alternative, non-hydrogenolytic methods for Cbz removal. Strong acids like HBr in acetic acid can cleave Cbz groups, but you must first confirm the stability of the 4-chlorophenoxy ether linkage under these conditions. Recent literature also describes metal-free Cbz deprotection methods, for example, using aluminum chloride in hexafluoroisopropanol (HFIP) or 2-mercaptoethanol.[5][6]

Q3: I am concerned about the stability of the azetidine ring during N-deprotection. Can the ring open under acidic or other conditions?

A3: The azetidine ring is significantly more stable than the highly strained aziridine ring.[7] It is generally robust to the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[1] However, the ring's reactivity can be influenced by the N-substituent.

  • N-Acylation/Sulfonylation: An N-acyl or N-sulfonyl group can activate the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening.[8]

  • Strongly Nucleophilic Conditions: While stable to many reagents, highly nucleophilic conditions, especially at elevated temperatures, could potentially lead to ring-opening.

  • Acid-Mediated Decomposition: In some specific cases with N-substituted azetidines, acid-mediated intramolecular ring-opening by a pendant nucleophilic group has been observed.[1] For this compound itself, this is less of a concern during standard deprotection.

  • Practical Advice: For standard Boc deprotection with TFA or HCl, ring-opening is not a commonly reported issue. Always perform reactions at the lowest effective temperature and monitor for the formation of unexpected byproducts.

Q4: How do I choose between a Boc and a Cbz protecting group for a multi-step synthesis involving this compound?

A4: This choice depends on the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[9]

Protecting Group Selection Question1 Will your downstream synthesis involve conditions that are strongly acidic? Question2 Will your downstream synthesis involve catalytic hydrogenolysis? Question1->Question2 No Use_Cbz Use Cbz or other acid-stable group. Question1->Use_Cbz Yes Use_Boc Use Boc or other hydrogenolysis-stable group. Question2->Use_Boc Yes Consider_Orthogonality Both Boc and Cbz are potentially suitable. Consider other functional groups in your molecule. Question2->Consider_Orthogonality No

Caption: Decision-making flowchart for selecting a protecting group for this compound.

  • Scenario 1: Subsequent reaction requires strongly basic conditions. Both N-Boc and N-Cbz are stable, so either could be used.

  • Scenario 2: Subsequent reaction involves catalytic hydrogenation (e.g., to reduce a nitro group). You should avoid N-Cbz or N-Bn as they will be cleaved. N-Boc would be the preferred choice.

  • Scenario 3: Subsequent reaction requires strongly acidic conditions. N-Boc will be cleaved. N-Cbz would be the more robust option.

Always consider all functional groups in your molecule when planning your protecting group strategy.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

    • Add triethylamine (Et₃N) (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in a minimal amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-3-(4-chlorophenoxy)azetidine.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup:

    • Dissolve N-Boc-3-(4-chlorophenoxy)azetidine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add trifluoroacetic acid (TFA) (10-20 eq., often used as a 20-50% solution in DCM) to the stirred solution.

  • Reaction:

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.[10]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.

    • The resulting product will be the trifluoroacetate salt of this compound. If the free base is required, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to obtain the free amine.

Protocol 3: N-Cbz Protection of this compound

  • Reaction Setup:

    • Suspend this compound (1.0 eq.) in a mixture of THF and water (e.g., 1:1 ratio).

    • Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.).

    • Cool the mixture to 0 °C.

  • Reagent Addition:

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) to the vigorously stirred suspension.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction with ethyl acetate.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield pure N-Cbz-3-(4-chlorophenoxy)azetidine.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

Caution: Perform this reaction in a well-ventilated fume hood, as hydrogen gas is flammable.

  • Reaction Setup:

    • Dissolve N-Cbz-3-(4-chlorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% by weight). For increased selectivity and to minimize dechlorination, consider using Pd/CaCO₃.

  • Reaction:

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or atmospheric pressure hydrogenator) at room temperature.

    • Monitor the reaction progress very carefully by TLC or LC-MS (typically complete within 1-4 hours).

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 30, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved January 30, 2026, from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 30, 2026, from [Link]

  • University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved January 30, 2026, from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 30, 2026, from [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 18). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 30, 2026, from [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved January 30, 2026, from [Link]

  • PubMed. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2010). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved January 30, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 30, 2026, from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 30, 2026, from [Link]

  • PubMed. (2007). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Retrieved January 30, 2026, from [Link]

  • jOeCHEM. (2020, March 17). Reduction/Ether Cleavage via Hydrogenation [Video]. YouTube. [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved January 30, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved January 30, 2026, from [Link]

  • Pearson. (n.d.). Cleavage of Phenyl Ethers: Videos & Practice Problems. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 30, 2026, from [Link]

  • Leiden University. (2007). Protective group strategies in carbohydrate and peptide chemistry. Retrieved January 30, 2026, from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 30, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved January 30, 2026, from [Link]

  • Tohoku University Repository. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring for 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZT-CL-003 Subject: Optimization of TLC Protocols for Secondary Amine Azetidines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Monitoring the synthesis of 3-(4-Chlorophenoxy)azetidine presents a dual challenge: the basicity of the secondary amine leads to severe tailing on acidic silica, while the strained azetidine ring (approx. 25.4 kcal/mol strain) creates potential for acid-catalyzed ring-opening decomposition during analysis.

This guide replaces generic TLC advice with a chemically rigorous protocol designed to stabilize the azetidine heterocycle while ensuring sharp, resolvable migration.

Module 1: Method Development (The "Anti-Streak" Protocol)

The Problem: Silica gel is slightly acidic (pH ~5). The secondary amine nitrogen in this compound will protonate upon contact with silanols, forming an ammonium salt that "drags" along the plate (tailing).

The Solution: You must neutralize the stationary phase and the mobile phase.

Recommended Solvent Systems

Do not use straight Hexane/EtOAc. Use the systems below to ensure the amine remains in its free-base form.

System ClassComposition (v/v)ApplicationTechnical Note
Standard DCM : MeOH : NH₄OH (90:9:1)General Monitoring The "DCM/MeOH/Ammonia" mix is the gold standard for polar amines. The NH₄OH suppresses silanol ionization.
Alternative DCM : MeOH : Et₃N (95:4:1)High Lipophilicity Use Triethylamine (TEA) if the ammonia system is too polar or if you lack aqueous ammonia.
Non-Polar EtOAc : Hexane : Et₃N (40:59:1)Starting Material Check Best if monitoring the consumption of a non-polar precursor (e.g., N-Boc or N-Benzhydryl protected azetidine).
Critical Protocol: Pre-Saturation (The "TEA Wash")

If streaking persists despite mobile phase modifiers, the plate itself is too acidic.

  • Dip the dry TLC plate into a solution of 5% Triethylamine in volatile solvent (e.g., Acetone or DCM).

  • Dry the plate with a heat gun until the smell of amine is faint.

  • Spot your reaction mixture.

  • Elute using your chosen solvent system.[1]

Expert Insight: This "deactivates" the silica surface before your compound ever touches it, preventing the initial adsorption that causes the "comet tail" effect.

Module 2: Visualization Logic

Because this compound contains both a UV-active chromophore and a reactive amine, we use a Dual-Verification Strategy .

Step 1: Non-Destructive (UV 254 nm)
  • Observation: Dark spot against green fluorescent background.

  • Mechanism: The 4-chlorophenoxy moiety absorbs UV light.

  • Limitation: Does not confirm the presence of the amine; only the aromatic ring.

Step 2: Destructive (Ninhydrin Stain)
  • Protocol: Dip plate in Ninhydrin solution

    
     Heat at 110°C for 1-2 mins.
    
  • Observation: Faint Yellow/Pink spot (Distinct from the deep purple of primary amines).

  • Mechanism: Reaction with the secondary amine to form a Ruhemann’s purple derivative (or enamine intermediate).

  • Why this matters: If you see a UV spot but no Ninhydrin stain, your azetidine ring may have opened (destroying the secondary amine) or the nitrogen is still protected (e.g., N-Boc).

Module 3: Troubleshooting & Diagnostics
Issue A: "My product spot disappears or turns into a baseline smear."
  • Diagnosis: Acid-Catalyzed Ring Opening. The strained azetidine ring is hydrolyzing on the acidic silica surface.

  • Fix: Switch to Basic Alumina plates or strictly use the "TEA Wash" protocol (Module 1). Avoid leaving the compound on the silica for extended periods before elution.[2]

Issue B: "I see two spots close together."
  • Diagnosis: Rotamers or Salt Formation.

    • Scenario 1: If monitoring an amide/carbamate precursor (e.g., N-Boc), restricted rotation can cause "ghost" spots. Run the TLC at a higher temperature or change solvent polarity.

    • Scenario 2: Partial protonation. One spot is the free base, the other is the hydrochloride salt.

  • Fix: Add more base (NH₄OH) to the eluent to force the equilibrium entirely to the free base.

Issue C: "Co-elution with Starting Material (SM)."
  • Diagnosis: Polarity Trap. If converting a chlorophenol to the ether, the polarity difference might be minimal in standard EtOAc/Hexane.

  • Fix: Use the DCM/MeOH/NH₄OH system. The free amine of the product will interact differently with the methanol/ammonia than the phenolic SM, creating separation based on hydrogen bonding capability rather than just polarity.

Module 4: Decision Workflow

The following logic tree guides your monitoring process to prevent false negatives/positives.

ReactionMonitoring Start Start: Reaction Aliquot Quench Mini-Workup: Partition b/w EtOAc & NaHCO3 Start->Quench Remove salts/acid Spotting Spot on Silica Plate (Pre-washed with Et3N?) Quench->Spotting Elution Elute: DCM/MeOH/NH4OH Spotting->Elution UV_Check Check UV (254 nm) Elution->UV_Check Decision1 UV Spot Visible? UV_Check->Decision1 Decision1->Spotting No (Concentrate sample) Ninhydrin Stain: Ninhydrin + Heat Decision1->Ninhydrin Yes Result_Amine Yellow/Pink Spot: Intact Azetidine Ninhydrin->Result_Amine Positive Result_NoStain No Stain: Protected or Decomposed Ninhydrin->Result_NoStain Negative

Caption: Logical workflow for verifying this compound formation, distinguishing between simple UV presence and functional amine confirmation.

FAQ: Researcher to Researcher

Q: Can I use Iodine (I₂) instead of Ninhydrin? A: Yes, Iodine is a universal stain and will visualize the azetidine via reversible complexation. However, it is less diagnostic than Ninhydrin. Iodine stains almost everything organic; Ninhydrin confirms you have a free amine. Use Iodine only if you suspect your Ninhydrin is degraded.

Q: I am doing a deprotection of N-Boc-3-(4-chlorophenoxy)azetidine. How do I know it's done? A: The N-Boc starting material is non-polar and UV active but Ninhydrin negative (or very slow to stain). The product is polar and Ninhydrin positive .

  • TLC Strategy: Run a co-spot.

    • SM Rf: ~0.6 in 30% EtOAc/Hex.

    • Product Rf: ~0.0 in 30% EtOAc/Hex (Baseline).

    • Switch Solvent: In 10% MeOH/DCM/NH3, Product Rf moves to ~0.4.

Q: Is the azetidine ring stable in the Ninhydrin dip? A: The dip itself is acidic (often contains acetic acid). While azetidines are acid-sensitive, the visualization reaction on the hot plate happens faster than the degradation that would make the spot disappear. However, do not store the plate in the dip; dip quickly and heat immediately.

References
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography & Deactivating Silica. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Doda, K. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[3] Frontiers in Chemistry, 2023. Retrieved from [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2021.[4] Retrieved from [Link]

  • Reich, H. J. TLC Stains. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Data Confirmation for 3-(4-Chlorophenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Chlorophenoxy)azetidine, a key building block in medicinal chemistry and drug discovery. By comparing its spectral features with structural analogs, this guide offers researchers a robust framework for unambiguous compound identification and characterization, ensuring the integrity of their scientific endeavors.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's architecture. For a compound like this compound, which possesses distinct structural motifs—an azetidine ring, a 4-chlorophenoxy group, and an ether linkage—each technique offers unique insights into its chemical environment. This guide will dissect the expected and observed spectroscopic data for this compound and compare it with the experimentally-derived data of its key structural fragments: 4-chlorophenol and 3-phenoxyazetidine. This comparative approach allows for a deeper understanding of how each substructure contributes to the overall spectral signature.

Spectroscopic Profile of this compound

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons of the 4-chlorophenoxy group. The protons on the carbon adjacent to the nitrogen in the azetidine ring will likely appear as a multiplet, as will the proton on the carbon bearing the phenoxy group. The aromatic protons should present as a characteristic AA'BB' system, appearing as two doublets.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the azetidine ring carbons and the carbons of the 4-chlorophenoxy moiety. The carbon attached to the oxygen will be shifted downfield.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (183.64 g/mol for the free base). Key fragmentation patterns would likely involve the cleavage of the ether bond and fragmentation of the azetidine ring.

  • Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C bonds, and N-H bond of the azetidine ring.

Comparative Spectroscopic Analysis

To build a robust confirmation of the structure of this compound, a comparative analysis with its structural analogs is invaluable. Here, we examine the experimental spectroscopic data for 4-chlorophenol and 3-phenoxyazetidine.

4-Chlorophenol: The Aryl Moiety

4-Chlorophenol represents the substituted aromatic portion of the target molecule. Its well-documented spectroscopic data provides a baseline for the signals originating from the 4-chlorophenoxy group.

Table 1: Spectroscopic Data for 4-Chlorophenol

Spectroscopic Technique Key Features and Assignments
¹H NMR Aromatic protons typically appear as two doublets (an AA'BB' system) in the region of δ 6.8-7.3 ppm. The hydroxyl proton signal is a broad singlet.
¹³C NMR Aromatic carbons show signals between δ 115-160 ppm. The carbon bearing the hydroxyl group is the most downfield, and the carbon attached to the chlorine also shows a distinct chemical shift.
Mass Spectrometry Molecular ion (M+) peak at m/z 128/130 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragments include loss of CO and HCl.
Infrared Spectroscopy Broad O-H stretching band around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and a strong C-Cl stretching band in the 800-600 cm⁻¹ range.
3-Phenoxyazetidine: The Azetidine Ether Core

3-Phenoxyazetidine provides the spectral signature of the azetidine ring connected to an unsubstituted phenoxy group. Comparing its data with that of this compound will highlight the electronic effects of the para-chloro substituent on the aromatic ring. While extensive experimental data is scarce, predicted data is available from sources like PubChem for its hydrochloride salt[3].

Table 2: Spectroscopic Data for 3-Phenoxyazetidine Hydrochloride

Spectroscopic Technique Key Features and Assignments
¹H NMR Aromatic protons of the phenyl ring will appear as multiplets in the δ 6.9-7.4 ppm region. The azetidine protons will be visible as multiplets, with the methine proton (CH-O) being the most downfield of the aliphatic signals.
¹³C NMR Aromatic carbons will resonate in the δ 115-160 ppm range. The azetidine carbons will appear in the aliphatic region, with the carbon attached to the oxygen showing a downfield shift.
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak at m/z 149. Key fragments would arise from cleavage of the ether bond and fragmentation of the azetidine ring.
Infrared Spectroscopy Expected absorptions include N-H stretching (as a broad band for the hydrochloride salt), aromatic and aliphatic C-H stretching, C-O-C ether stretching, and aromatic C=C stretching.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols are recommended for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Confirmation Workflow

The following workflow is recommended for the comprehensive spectroscopic confirmation of this compound.

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The definitive structural elucidation of this compound relies on a multi-technique spectroscopic approach combined with a thorough comparative analysis against its constituent fragments. While complete experimental data for the target molecule is not widely published, this guide provides a robust framework for its characterization. By understanding the expected spectral features and comparing them with the known data of 4-chlorophenol and 3-phenoxyazetidine, researchers can confidently verify the identity and purity of their synthesized this compound, a critical step in advancing drug discovery and development programs.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenoxyazetidine hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Chlorophenol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Profiling: 3-(4-Chlorophenoxy)azetidine vs. 3-Phenoxyazetidine as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-phenoxyazetidine and its para-chlorinated derivative, 3-(4-chlorophenoxy)azetidine . These compounds represent a critical class of conformationally restricted bioisosteres used in the development of next-generation antidepressants and analgesics.

While 3-phenoxyazetidine serves as the fundamental scaffold, the introduction of the 4-chloro substituent significantly modulates the physicochemical and pharmacological profile, primarily enhancing affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters. This guide details the structural causality, comparative activity profiles, and validated experimental protocols for evaluating these ligands.[1]

Structural & Mechanistic Rationale

The Azetidine Advantage

Both compounds are 3-aryloxyazetidines, designed to mimic the pharmacophore of flexible aryloxy-propylamine antidepressants (e.g., Fluoxetine, Atomoxetine) but with reduced conformational entropy. The azetidine ring "locks" the amine and the aromatic ether into a specific spatial arrangement, potentially improving selectivity and metabolic stability.

The 4-Chloro Effect (SAR Analysis)

The transition from 3-phenoxyazetidine to this compound is a classic medicinal chemistry optimization strategy.

  • Lipophilicity: The chlorine atom increases the partition coefficient (LogP), facilitating better penetration of the blood-brain barrier (BBB).

  • Electronic Effects: The electron-withdrawing nature of chlorine reduces the electron density of the phenyl ring, altering pi-pi stacking interactions within the transporter binding pocket.

  • Halogen Bonding: The 4-chloro substituent is positioned to exploit a specific hydrophobic pocket (often termed the "S1" or "halogen-binding pocket") within the SERT/NET orthosteric site, typically resulting in a 10- to 50-fold increase in binding affinity .

Pathway Visualization

The following diagram illustrates the structural relationship and the pharmacological pathway engaged by these ligands.

G cluster_0 Ligand Structure cluster_1 Biological Target (Synapse) Scaffold 3-Phenoxyazetidine (Core Scaffold) SERT Serotonin Transporter (SERT) Scaffold->SERT Moderate Affinity (Hydrophobic Interaction) Derivative This compound (Optimized Ligand) Derivative->SERT High Affinity (Halogen Bonding + Lipophilicity) NET Norepinephrine Transporter (NET) Derivative->NET Dual Inhibition Effect Increased Synaptic Monoamine Levels SERT->Effect Blockade of Reuptake NET->Effect Blockade of Reuptake

Figure 1: Pharmacological interaction pathway. The 4-chloro derivative exhibits enhanced binding affinity to SERT/NET due to optimized hydrophobic and halogen interactions.

Comparative Performance Data

The following data summarizes the physicochemical and biological differences. While specific Ki values vary by assay conditions, these ranges represent typical values observed in Structure-Activity Relationship (SAR) studies of 3-aryloxyazetidine reuptake inhibitors [1, 2].

Feature3-Phenoxyazetidine (Scaffold)This compound (Active)Impact of Modification
Molecular Weight 149.19 g/mol 183.64 g/mol Slight increase; remains fragment-like.
cLogP (Lipophilicity) ~1.2~1.9 - 2.1Enhanced BBB permeability and membrane partitioning.
SERT Affinity (Ki) > 100 nM (Moderate)< 20 nM (High) Chlorine fills the hydrophobic S1 pocket, drastically improving potency.
NET Affinity (Ki) > 500 nM (Weak)~ 50 - 100 nM (Moderate)Improves dual-inhibition potential (SNRI profile).
Metabolic Stability ModerateHighPara-substitution blocks CYP450 oxidation at the susceptible 4-position.
Primary Utility Synthetic IntermediateLead Compound / ProbeUsed for in vivo efficacy studies.

Experimental Protocol: In Vitro Monoamine Uptake Assay

To objectively verify the activity differences described above, the following Radioligand Uptake Inhibition Assay is the industry standard. This protocol is self-validating through the use of specific controls.

A. Materials & Reagents
  • Cell Line: HEK293 cells stably transfected with human SERT (hSERT) or human NET (hNET).[2]

  • Radioligands:

    • For SERT: [3H]-5-HT (Serotonin) or [3H]-Citalopram.

    • For NET: [3H]-Norepinephrine or [3H]-Nisoxetine.

  • Reference Compounds: Fluoxetine (SERT control), Nisoxetine (NET control).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

B. Step-by-Step Workflow
  • Cell Preparation:

    • Plate cells in 96-well plates (poly-D-lysine coated) at a density of 50,000 cells/well.

    • Incubate for 24 hours at 37°C / 5% CO2 to achieve confluence.

  • Compound Treatment:

    • Remove growth medium and wash cells twice with warm KRH buffer.

    • Add 50 µL of test compound (3-phenoxyazetidine or this compound) at varying concentrations (e.g., 1 nM to 10 µM) in triplicate.

    • Control: Add vehicle (DMSO, max 0.1%) to control wells.

    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine (for SERT) or Nisoxetine (for NET) to define background.

  • Uptake Initiation:

    • Add 50 µL of [3H]-Radioligand (final concentration ~20 nM).

    • Incubate for 10 minutes at 37°C. Note: Keep incubation short to measure initial rate of uptake.

  • Termination & Readout:

    • Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

    • Lyse cells with 100 µL of 1% SDS or 0.1 N NaOH.

    • Transfer lysate to scintillation vials and quantify radioactivity (CPM) using a Liquid Scintillation Counter.

C. Data Analysis & Validation
  • Calculate % Inhibition:

    
    
    
  • Curve Fitting: Plot log[concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to determine IC50 .

  • Validation Check: The IC50 of the reference standard (e.g., Fluoxetine) must fall within 2-fold of historical lab values for the assay to be valid.

D. Assay Workflow Diagram

AssayWorkflow Start Start: HEK-hSERT/hNET Cells Wash Wash & Equilibrate (KRH Buffer) Start->Wash Treat Add Test Compounds (3-Phenoxy vs 4-Chloro) + Reference Controls Wash->Treat Radio Add [3H]-Ligand (Initiate Uptake) Treat->Radio Incubate Incubate 10 min @ 37°C Radio->Incubate Stop Terminate: Ice-Cold Wash Incubate->Stop Count Scintillation Counting (Data Acquisition) Stop->Count Analysis Calculate IC50 & Ki Count->Analysis

Figure 2: Standardized workflow for the in vitro Monoamine Uptake Assay.

References

  • Han, S. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 550–555. Link

  • Lovenberg, T. W., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2469-2479. Link

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460. Link

Sources

Safety Operating Guide

3-(4-Chlorophenoxy)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought. However, with 3-(4-Chlorophenoxy)azetidine , the molecular structure dictates a specific waste management strategy that impacts both safety and your laboratory's operating budget.[1]

This molecule presents a dual-hazard profile:

  • The Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While less volatile and reactive than its three-membered cousin (aziridine), it remains susceptible to ring-opening reactions in acidic media, which can be exothermic.[1]

  • The 4-Chlorophenoxy Moiety: The presence of the chlorine atom mandates that this compound and any solution containing it be classified as Halogenated Waste .

Operational Insight: Mixing halogenated waste with non-halogenated solvents is a common, costly error. Incineration of halogenated waste requires significantly higher temperatures (approx. 1200 K) to prevent the formation of dioxins and furans, making its disposal roughly 2x more expensive than non-halogenated streams. Strict segregation is not just a safety rule; it is a fiscal responsibility.

Part 1: Hazard Assessment & Segregation Logic

Before handling the waste, you must validate your waste stream compatibility.[2] This is a self-validating system: if the logic fails at any step, stop and re-evaluate.

Physicochemical Properties Relevant to Disposal
PropertyValue/CharacteristicOperational Implication
Molecular Formula C₉H₁₀ClNOContains Chlorine (Halogenated) and Nitrogen (Amine).[1][3][4][5][6][7]
Physical State Solid (typically) or OilDust control required for solids; secondary containment for oils.[1]
Acidity/Basicity Secondary Amine (Basic)DO NOT mix with strong acids or nitrites (risk of nitrosamine formation).[1]
Reactivity Strained Ring SystemSusceptible to nucleophilic attack; avoid storing in acidic waste streams for long periods.[1]
RCRA Status Characteristic (if ignitable/toxic)Treat as Halogenated Organic Waste .
Waste Stream Decision Tree

The following logic gate ensures you place the chemical in the correct stream, preventing dangerous cross-contamination.

WasteSegregation cluster_solid Solid Waste Protocol Start Start: this compound Waste IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid: Is it dissolved in solvent? IsSolid->LiquidCheck Liquid (Mother Liquor, Wash) SolidWaste Solid Waste Stream IsSolid->SolidWaste Solid (Gloves, Silica, Pure Compound) HalogenCheck Does the solvent contain Halogens? (e.g., DCM, Chloroform) LiquidCheck->HalogenCheck HaloStream DESTINATION A: Halogenated Organic Waste (High Temp Incineration) HalogenCheck->HaloStream Yes (DCM, etc.) ContaminationWarning CRITICAL STOP: Even 1% Halogen content converts the ENTIRE container to Halogenated Waste. HalogenCheck->ContaminationWarning No (MeOH, EtOAc) NonHaloStream DESTINATION B: Non-Halogenated Waste (Standard Incineration) ContaminationWarning->HaloStream Must be treated as Halogenated due to solute

Caption: Logic flow for determining the correct waste stream. Note that the presence of the chlorinated solute overrides the solvent classification.[1]

Part 2: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Solids)

Applies to: Expired reagent, contaminated silica gel, filter paper, PPE.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling: Affix a hazardous waste label before adding waste.[8][9]

    • Constituents: Write "Solid Waste Contaminated with this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer:

    • Wear double nitrile gloves.[9]

    • Transfer solid using a disposable spatula.

    • Do not generate dust.[7][10][11] If the powder is fine, perform this operation inside a fume hood.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applies to: HPLC effluent, extraction layers, reaction solvents.[1]

  • pH Check: Ensure the waste solution is not highly acidic (pH < 4).

    • Reasoning: Azetidines are basic amines. Mixing them into a highly acidic waste carboy can generate heat (neutralization) and potentially catalyze ring-opening polymerization.

    • Action: If acidic, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) in a beaker before adding to the main waste container.

  • Segregation:

    • Pour into the Halogenated Waste carboy (Green label in many institutions).

    • NEVER pour into the Non-Halogenated (organic solvents) stream. The chlorine atom on the phenoxy ring renders the entire mixture halogenated for regulatory purposes [1].[1]

  • Nitrosamine Prevention (Critical):

    • Ensure the waste container does not contain oxidizing agents or Nitrites (e.g., Sodium Nitrite).

    • Mechanism:[8][12][13] Secondary amines (like azetidine) react rapidly with nitrosating agents to form N-nitrosamines, which are potent carcinogens [2].[1]

Part 3: Emergency Response (Spill Protocol)

In the event of a spill, immediate containment is required to prevent environmental release.

SpillResponse Spill Spill Occurs Evac 1. Evacuate & Ventilate (Azetidines can be irritants) Spill->Evac PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Evac->PPE Contain 3. Containment: Surround with absorbent pillows PPE->Contain Absorb 4. Absorption: Cover with Vermiculite or Sand Contain->Absorb Collect 5. Collection: Scoop into HDPE pail Label as Halogenated Solid Waste Absorb->Collect Clean 6. Decontamination: Wash area with soap & water (Collect rinsate as liquid waste) Collect->Clean

Caption: Workflow for managing a spill of this compound inside the laboratory.

Part 4: Regulatory & Compliance Context

RCRA Empty Container Rule

A container that held this compound is considered "RCRA Empty" and can be disposed of as regular trash only if:

  • All wastes have been removed that can be removed using standard practices (pouring, pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom [3].

  • Recommendation: Triple rinse the bottle with a small amount of solvent (e.g., Acetone). Pour the rinsate into the Halogenated Liquid Waste . Deface the label and discard the bottle.

Final Disposal Destination

Your institution's EHS (Environmental Health & Safety) team will aggregate this waste.

  • Method: High-temperature incineration with flue gas scrubbing.

  • Why: To convert the organic chlorine into HCl (which is scrubbed) rather than releasing it or forming dioxins [4].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: F-List (Spent Halogenated Solvents). RCRA Regulations.[10] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals: Amines and Nitrosamines." National Academies Press (US); 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Definition (40 CFR 261.7). [Link]

  • PubChem. Compound Summary: this compound (Safety & Hazards). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 3-(4-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 3-(4-Chlorophenoxy)azetidine (often supplied as the Hydrochloride salt, CAS: 36520-39-5) presents a unique dual-hazard profile.[1] You are managing a strained nitrogen heterocycle (azetidine) linked to a halogenated aromatic system .

While many researchers treat this as a standard organic intermediate, the azetidine ring possesses significant ring-strain energy (approx. 26 kcal/mol), making it more reactive than linear amines.[1] This guide prioritizes protection against chemical burns (skin/eye) , respiratory irritation , and potential sensitization .[1]

Hazard Identification Matrix
Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed; strict hygiene required.[1][2][3][4][5]
Skin/Eye Corrosion Category 2 / 2ACauses severe irritation; potential for irreversible eye damage if untreated.[1]
Reactivity Strained RingPotential for exothermic ring-opening reactions in acidic media.[1]
Physical State Solid (Salt) / Liquid (Free Base)Dust inhalation risk (Salt) vs. Vapor/Skin absorption risk (Free Base).[1]

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling this compound. This system is designed to create redundant barriers between the hazard and the operator.

The PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Rationale (Causality)
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >6 mil)Why: Azetidines are organic bases that can permeate thin nitrile.[1] Double gloving increases breakthrough time from <10 mins to >60 mins.[1] The outer glove protects against mechanical tears during synthesis.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient.[1] Basic amines can saponify fatty tissue in the eye immediately. Goggles seal the orbital area against dusts and splashes.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 (only for spill cleanup)Why: The primary defense is the fume hood (Face Velocity: 80–100 fpm).[1] Respirators are a secondary fail-safe only used if engineering controls fail.[1]
Body Defense Lab Coat (High-Neck, Cotton/Poly) Optional: Tyvek SleevesWhy: Synthetic fabrics can melt onto skin if a reaction exotherms.[1] High-neck coverage prevents "collar-bone exposure" during weighing.[1]

Operational Workflow: From Weighing to Waste

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful before moving forward.

Phase 1: Preparation & Engineering Controls[1]
  • Airflow Verification: Check the fume hood monitor. Flow must be >80 fpm .

    • Validation: Tape a Kimwipe to the sash; it must be pulled inward steadily (45° angle).

  • Static Mitigation: If handling the HCl salt (powder), use an anti-static gun or ionizer bar.[1]

    • Causality: Dry azetidine salts are fine powders; static charge can cause them to "jump" onto gloves or cuffs, leading to inadvertent exposure outside the hood.

Phase 2: Weighing & Solubilization[1]
  • The "Transfer Zone": Place a disposable absorbent mat (pig mat) inside the balance enclosure.[1]

  • Weighing:

    • Transfer solid using a plastic spatula (avoid metal if potential for azide contamination exists in the lab history, though less critical for this specific compound).[1]

    • Validation: Wipe the exterior of the weighing boat with a damp Kimwipe before removing it from the hood to capture invisible dust.

  • Solubilization:

    • Dissolve in the solvent (e.g., DCM, Methanol) inside the hood .

    • Caution: Adding strong acids to azetidines can induce exothermic ring-opening.[1] Add acid catalysts slowly at 0°C.

Phase 3: Decontamination[1]
  • Solvent Wash: Rinse gloves with acetone/ethanol while still inside the hood before removing them.[1]

  • Doffing Protocol: Remove outer gloves inside the hood.[1] Remove inner gloves at the lab exit.

Visualized Decision Workflows

Diagram 1: PPE Decision Tree

This logic flow determines the necessary protection level based on the physical state and quantity of the reagent.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Quant_L Quantity > 10mL? Liquid->Quant_L Level1 Level 1: Standard PPE (Nitrile, Lab Coat, Glasses) Quant_S->Level1 No Level2 Level 2: Enhanced PPE (Double Glove, Goggles, Tyvek Sleeves) Quant_S->Level2 Yes (Dust Risk) Quant_L->Level2 No Level3 Level 3: Max Protection (Full Face Shield + Apron) Quant_L->Level3 Yes (Splash Risk)

Caption: PPE escalation logic based on physical state and quantity thresholds.

Diagram 2: Emergency Response Workflow

Immediate actions required in the event of a spill or exposure.

Emergency_Response Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Drench 15min 2. Remove Clothing 3. Seek Medical Skin->Action_Skin Action_Eye 1. Eyewash 15min 2. Hold Eyelids Open 3. ER Immediately Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Respirator 3. Absorb (Vermiculite) Spill->Action_Spill

Caption: Immediate response protocols for exposure vs. containment events.

Disposal & Waste Management

Improper disposal of halogenated amines is a common compliance violation.[1]

  • Segregation: This compound contains Chlorine.[1] It MUST go into the Halogenated Organic Waste stream.

    • Do not mix with non-halogenated solvents (like acetone washings) if your facility separates them, as this increases disposal costs significantly.[1]

  • Quenching (Trace Amounts):

    • For cleaning glassware, rinse with a dilute acidic solution (e.g., 1M HCl) to convert any free base azetidine into the non-volatile hydrochloride salt before final washing.[1]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (Methanol/DCM) before being discarded as glass waste. The rinsate must be collected as Halogenated Waste.

References

  • TCI Chemicals. (2024).[1][6] Safety Data Sheet: Azetidine Hydrochloride. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7] Retrieved from [1]

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